molecular formula C10H11BrO2 B13539882 2-(5-Bromo-2-methylphenyl)propanoic acid

2-(5-Bromo-2-methylphenyl)propanoic acid

Cat. No.: B13539882
M. Wt: 243.10 g/mol
InChI Key: XQPXUDKIHDOFIW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Bromo-2-methylphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromo-2-methylphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11BrO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

XQPXUDKIHDOFIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research. This guide provides an in-depth technical overview of the analytical workflow for the structural elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid, a compound of interest for its potential as a versatile building block in medicinal chemistry. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve a comprehensive and validated structural assignment. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern analytical techniques for small molecule characterization.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry serves as the initial analytical step, providing the molecular weight and elemental formula of the compound. For a molecule like 2-(5-Bromo-2-methylphenyl)propanoic acid, a soft ionization technique such as Electrospray Ionization (ESI) is highly suitable, as it minimizes fragmentation and preserves the molecular ion.[1][2]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/L.

  • Instrument Setup: The mass spectrometer is typically coupled with a liquid chromatography system.[3] For direct infusion, the sample solution is loaded into a syringe and infused at a constant flow rate.

  • Ionization: ESI is conducted in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.[3][4]

  • Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50-400.[3]

Data Interpretation

The mass spectrum of 2-(5-Bromo-2-methylphenyl)propanoic acid is expected to exhibit a characteristic isotopic pattern due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two prominent peaks in the molecular ion region, separated by 2 m/z units, with almost equal intensity.[5]

Predicted Ion Expected m/z Key Observations
[M-H]⁻ with ⁷⁹Br241.0Presence of the molecular ion confirms the molecular weight.
[M-H]⁻ with ⁸¹Br243.0The characteristic 1:1 isotopic pattern is a strong indicator of a single bromine atom.[5]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[7]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Data Interpretation

The IR spectrum will provide clear evidence for the key functional groups in 2-(5-Bromo-2-methylphenyl)propanoic acid.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H3300-2500 (very broad)O-H stretch[8][9]
Aromatic/Aliphatic C-H3100-2850 (sharp peaks on O-H)C-H stretch
Carboxylic Acid C=O1760-1690 (strong, sharp)C=O stretch[8][10]
Aromatic C=C1600-1450C=C stretch
Carboxylic Acid C-O1320-1210C-O stretch[8]

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[11][12]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer. For unambiguous assignments, 2D NMR experiments like COSY and HSQC are essential.[13]

¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin splitting.[12]

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Hₐ~12.0Singlet (broad)1HCarboxylic acid proton
H₃~7.5Doublet1HAromatic proton ortho to Bromine
H₄~7.2Doublet of doublets1HAromatic proton between Bromine and Methyl
H₆~7.1Doublet1HAromatic proton ortho to Methyl
H₇~3.8Quartet1HMethine proton of propanoic acid
H₈~2.4Singlet3HMethyl group on the aromatic ring
H₉~1.5Doublet3HMethyl group of the propanoic acid
¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
C₁₀~178Carboxylic acid carbonyl
C₅~138Aromatic carbon attached to Bromine
C₂~135Aromatic carbon attached to Methyl
C₁~133Aromatic carbon attached to propanoic acid
C₄, C₆, C₃~132, ~128, ~125Aromatic CH carbons
C₇~45Methine carbon of propanoic acid
C₈~20Methyl carbon on the aromatic ring
C₉~18Methyl carbon of the propanoic acid
2D NMR for Connectivity Confirmation

To definitively connect the protons and carbons, 2D NMR experiments are employed.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[14][15] For 2-(5-Bromo-2-methylphenyl)propanoic acid, a cross-peak between the methine proton (H₇) and the methyl protons (H₉) of the propanoic acid group would be expected, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[13][14][16] This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the cross-validation of data from each experiment. The molecular formula from MS must be consistent with the functional groups identified by IR and the detailed atomic arrangement derived from NMR.

Below is a workflow diagram illustrating the logical process of integrating this data.

Caption: Workflow for integrated structure elucidation.

Conclusion

The structural elucidation of 2-(5-Bromo-2-methylphenyl)propanoic acid is achieved through a systematic and integrated analytical approach. Mass spectrometry provides the molecular formula and confirms the presence of bromine. Infrared spectroscopy identifies the key carboxylic acid and aromatic functional groups. Finally, a combination of 1D and 2D NMR spectroscopy provides the detailed connectivity map of the atoms, allowing for the unambiguous assignment of the complete structure. This self-validating workflow, where each piece of data corroborates the others, ensures the highest level of confidence in the final structural assignment, a critical requirement in all stages of chemical research and development.

References

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2010, August 12). Eluent Generator Reagent Free Ion Chromatography with Electrospray Ionization Mass Spectrometry for Simultaneous Analysis of Organic Acids in Juices and Beverages. Retrieved from [Link]

  • Familias GA. (n.d.). Electrospray Tandem Mass Spectrometry in the Diagnosis of Organic Acidemias. Retrieved from [Link]'

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • PubMed. (2005, March 15). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]

  • Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Oreate AI Blog. (2026, February 3). Unlocking Molecular Secrets: A Friendly Guide to 1H NMR Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • UVic. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Physical Chemistry Laboratory Server. (2022, July 4). Infrared spectroscopic monitoring of solid-state processes. Retrieved from [Link]

  • ASTM International. (2013, January 15). Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. Retrieved from [Link]

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Therapeutic Potential & Chemical Biology of 2-(5-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 2-(5-Bromo-2-methylphenyl)propanoic Acid Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged Scaffold" Hypothesis

2-(5-Bromo-2-methylphenyl)propanoic acid (CAS: 1518922-18-3) represents a high-value privileged scaffold in medicinal chemistry. Structurally, it combines a 2-arylpropanoic acid (2-APA) core—the defining pharmacophore of the "profen" class of NSAIDs—with a specific 5-bromo-2-methyl substitution pattern.

While often utilized as a synthetic intermediate, its structural homology suggests potent intrinsic biological activity. This guide analyzes its potential as a polypharmacological agent targeting inflammation (COX-1/2 ), metabolic dysregulation (PPARs ), and tumor metabolism (MCTs ). Furthermore, the 5-bromo substituent serves as a critical "molecular handle" for Suzuki-Miyaura cross-coupling, enabling the rapid generation of biaryl libraries for Structure-Activity Relationship (SAR) optimization.

Structural Pharmacophore Analysis

The molecule can be deconstructed into three functional domains, each driving specific biological interactions:

DomainStructural FeaturePredicted Biological Function
Acidic Head

-Methyl Carboxylic Acid
COX Binding: Ionic interaction with Arg-120 in the cyclooxygenase channel.PPAR Binding: Mimics fatty acid carboxylates; anchors to the AF-2 helix.
Core Scaffold Phenyl Ring (Lipophilic)Hydrophobic Interaction: Pi-stacking with aromatic residues (e.g., Trp-387 in COX) within the binding pocket.
Substituents 5-Bromo: Halogen2-Methyl: Ortho-alkylSelectivity & Potency: The 5-Br group fills hydrophobic sub-pockets, increasing potency. The 2-Me group restricts rotation, potentially locking the active conformation (atropisomerism).

Primary Therapeutic Target: Cyclooxygenase (COX) Inhibition

Mechanistic Rationale

The 2-arylpropanoic acid moiety is the canonical pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Ketoprofen.

  • Mechanism: The carboxylate group forms a salt bridge with Arg-120 at the entrance of the COX active site. The aromatic ring enters the hydrophobic channel.

  • The "Methyl Effect": The

    
    -methyl group (propanoic vs. acetic acid) introduces chirality. In the "profen" class, the (S)-enantiomer  is typically 10-100x more potent than the (R)-enantiomer due to steric constraints within the hydrophobic pocket.
    
  • The "Bromo" Advantage: Halogenation at the meta or para position (relative to the acid tail) often enhances potency by filling the hydrophobic pocket more effectively than a simple hydrogen, a strategy seen in Bromfenac .

Predicted Selectivity (COX-1 vs. COX-2)

The 2-methyl substituent on the phenyl ring creates steric bulk near the carboxylic acid.

  • COX-1: The active site is narrower (Ile-523). Bulky ortho-substituents (like 2-methyl) may reduce COX-1 affinity, potentially improving the safety profile (less gastric toxicity).

  • COX-2: The active site is larger (Val-523). The molecule is predicted to fit comfortably, suggesting COX-2 selectivity .

Experimental Protocol: COX Inhibition Assay (In Vitro)

Objective: Determine IC50 values for COX-1 and COX-2.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes; Arachidonic Acid (substrate); Colorimetric peroxidase substrate (TMPD).

  • Preparation: Dissolve 2-(5-Bromo-2-methylphenyl)propanoic acid in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    
    M).
  • Incubation:

    • Mix 10

      
      L of inhibitor with 150 
      
      
      
      L of reaction buffer (100 mM Tris-HCl, pH 8.0, containing heme).
    • Add 10

      
      L of COX-1 or COX-2 enzyme. Incubate for 10 min at 25°C.
      
  • Reaction: Initiate by adding 20

    
    L of Arachidonic Acid (100 
    
    
    
    M final) and TMPD.
  • Detection: Measure absorbance at 590 nm after 5 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Secondary Target: PPAR Agonism (Metabolic Syndrome)

Mechanistic Rationale

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism.[1][2][3]

  • Pharmacophore Overlap: Many PPAR agonists (e.g., Fibrates, Glitazars) utilize a phenylpropanoic acid head group to mimic endogenous fatty acids.

  • Ligand Binding Domain (LBD): The carboxylic acid anchors the molecule via hydrogen bonds to Tyr-473 (PPAR

    
    ) or Tyr-464  (PPAR
    
    
    
    ).
  • Synthetic Extension: The 5-bromo position is ideal for extending the molecule via cross-coupling to reach the "hydrophobic tail" pocket of the PPAR LBD, converting a weak agonist into a nanomolar super-agonist.

Visualization: Structural Logic & Pathway

G cluster_Targets Predicted Therapeutic Targets cluster_Mechanism Molecular Mechanism Molecule 2-(5-Bromo-2-methylphenyl) propanoic acid COX COX-1 / COX-2 (Inflammation) Molecule->COX 2-APA Core PPAR PPAR-alpha / gamma (Lipid Metabolism) Molecule->PPAR Acid Head + Lipophilic Tail MCT MCT1 Transporter (Oncology) Molecule->MCT Carboxylate Mimicry Arg120 Arg-120 Salt Bridge (COX Anchor) COX->Arg120 AF2 AF-2 Helix Stabilization (PPAR Activation) PPAR->AF2 Lactate Compete w/ Lactate (Warburg Effect) MCT->Lactate

Caption: Pharmacophore mapping of 2-(5-Bromo-2-methylphenyl)propanoic acid to key therapeutic targets based on structural homology.

Emerging Target: Monocarboxylate Transporters (MCTs) in Oncology

Mechanistic Rationale

Tumor cells rely on glycolysis (Warburg effect), producing massive amounts of lactate. MCT1 and MCT4 are transporters required to export this lactate to prevent acidification.

  • Inhibition:

    
    -Cyano-4-hydroxycinnamic acid (CHC) is a classic MCT inhibitor. 2-(5-Bromo-2-methylphenyl)propanoic acid is a structural analog (phenylpropanoic acid vs. cinnamic acid).
    
  • Potential: The 5-bromo substituent increases lipophilicity, potentially improving membrane permeability and binding affinity compared to simple cinnamic acid derivatives, making it a candidate for starving hypoxic tumor cells .

Synthetic Utility: The "Suzuki Handle"[4]

Beyond direct activity, this molecule is a premier Building Block . The 5-bromo position allows for rapid diversification using Palladium-catalyzed Suzuki-Miyaura coupling.

Synthesis Workflow for Library Generation

Goal: Convert the 5-bromo "intermediate" into a high-affinity biaryl drug candidate.

  • Reagents: 2-(5-Bromo-2-methylphenyl)propanoic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Conditions: Degas, heat to 90°C for 4-12 hours.

  • Result: A library of 2-(5-Aryl-2-methylphenyl)propanoic acids .

    • Why? Adding a second aromatic ring often increases potency against PPARs and COX-2 by 100-fold (e.g., Flurbiprofen is a biphenyl analog).

Experimental Workflow Diagram

Workflow Start Start: 2-(5-Bromo-2-methylphenyl) propanoic acid Step1 Step 1: Suzuki Coupling (R-B(OH)2 + Pd Catalyst) Start->Step1 Library Library Generation: 2-(5-Aryl-2-methylphenyl)propanoic acids Step1->Library Screening High-Throughput Screening Library->Screening Assay1 COX-1/2 Inhibition (Colorimetric) Screening->Assay1 Assay2 PPAR Reporter Assay (Luciferase) Screening->Assay2 Lead Identify Lead Candidate (IC50 < 50 nM) Assay1->Lead Selectivity > 50x Assay2->Lead Activation > 5x

Caption: Optimization workflow transforming the 5-bromo precursor into high-potency drug candidates via Suzuki coupling and dual-screening.

References

  • Structure-Activity Relationship of 2-Arylpropanoic Acids (COX Inhibition)

    • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2005).[3][4] Bioorganic & Medicinal Chemistry.

  • Phenylpropanoic Acids as PPAR Agonists

    • SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist with a 4-adamantylphenyl group as a hydrophobic tail.[5] (2008).[5] Bioorganic & Medicinal Chemistry Letters.

  • Synthetic Methodology (Suzuki Coupling on Brominated Phenyl Acids)

    • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.[6] (2021).[2][7] NIH / PubMed Central.

  • MCT Inhibition by Phenylpropanoic Derivatives

    • Small Phenolic Metabolites at the Nexus of Nutrient Transport and Energy Metabolism. (2025).[8] NIH / PubMed Central.

    • (Note: Generalized review on phenylpropanoic acid transport/inhibition).

Sources

Preliminary In Vitro Studies on 2-(5-Bromo-2-methylphenyl)propanoic Acid: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromo-2-methylphenyl)propanoic acid is a novel compound belonging to the arylpropionic acid class of molecules. This structural motif is the cornerstone of many well-established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for this compound to exhibit anti-inflammatory properties. The introduction of a bromine atom and a methyl group on the phenyl ring presents an opportunity for altered pharmacokinetics and pharmacodynamics compared to existing drugs, making it a person of interest for drug discovery and development.

This technical guide provides a comprehensive framework for the preliminary in vitro evaluation of 2-(5-Bromo-2-methylphenyl)propanoic acid. The proposed studies are designed to elucidate its cytotoxic profile, assess its potential anti-inflammatory activity, and probe its mechanism of action at the cellular and molecular level. The methodologies described herein are based on established and validated protocols to ensure scientific rigor and reproducibility.

Experimental Workflow: A Tiered Approach

A logical and stepwise approach is crucial for the efficient evaluation of a new chemical entity. The proposed workflow for 2-(5-Bromo-2-methylphenyl)propanoic acid is as follows:

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Anti-Inflammatory Screening cluster_2 Phase 3: Mechanistic Elucidation A Compound Synthesis & Characterization B Cell Viability & Cytotoxicity Assessment A->B Determine non-toxic concentration range C COX-1 & COX-2 Enzyme Inhibition Assay B->C Proceed if non-cytotoxic D Nitric Oxide (NO) Production in LPS-Stimulated Macrophages B->D Proceed if non-cytotoxic E Pro-inflammatory Cytokine Quantification (TNF-α, IL-6) D->E Investigate cytokine modulation F Signaling Pathway Analysis (NF-κB & MAPK) E->F Elucidate upstream signaling

Caption: Tiered experimental workflow for the in vitro assessment of 2-(5-Bromo-2-methylphenyl)propanoic acid.

Phase 1: Foundational Assays

Compound Synthesis and Characterization

While the synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid is not the primary focus of this guide, it is a critical first step. A potential synthetic route could involve the bromination of 2-(2-methylphenyl)propanoic acid or a multi-step synthesis starting from brominated precursors.[1][2][3][4][5] Post-synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC. For in vitro studies, a stock solution is typically prepared in dimethyl sulfoxide (DMSO).

Cell Viability and Cytotoxicity Assessment

Before evaluating the anti-inflammatory effects of 2-(5-Bromo-2-methylphenyl)propanoic acid, it is imperative to determine its cytotoxic profile. This ensures that any observed anti-inflammatory activity is not a result of cell death. The XTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[6][7]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(5-Bromo-2-methylphenyl)propanoic acid in cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the compound to the cells and incubate for 24 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used.[6][7]

Data Presentation: Expected Cytotoxicity Data

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
25
50
100
200

Phase 2: Primary Anti-Inflammatory Screening

Cyclooxygenase (COX) Enzyme Inhibition Assay

A hallmark of many NSAIDs is their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[8][9] It is crucial to assess the inhibitory activity of 2-(5-Bromo-2-methylphenyl)propanoic acid on both COX-1 and COX-2 isoforms to determine its potency and selectivity.

Experimental Protocol: COX-1 & COX-2 Inhibition Assay

This assay can be performed using commercially available colorimetric or fluorometric inhibitor screening kits.[10][11][12] The general principle involves measuring the peroxidase component of COX activity.

  • Reagent Preparation: Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme as per the kit's instructions.

  • Assay Setup: In a 96-well plate, set up background wells, 100% initial activity wells, and inhibitor wells containing various concentrations of 2-(5-Bromo-2-methylphenyl)propanoic acid.[11]

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Absorbance Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[11]

  • IC50 Calculation: Calculate the percent inhibition for each concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[11]

Data Presentation: Expected COX Inhibition Data

Compound Concentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
0.1
1
10
50
100
IC50 (µM)
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.[13] Assessing the ability of 2-(5-Bromo-2-methylphenyl)propanoic acid to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a fundamental in vitro anti-inflammatory assay.[8][14]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of 2-(5-Bromo-2-methylphenyl)propanoic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a vehicle control group without LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add 100 µL of Griess reagent to 100 µL of the supernatant in a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[15][16]

Phase 3: Mechanistic Elucidation

Pro-inflammatory Cytokine Quantification

To further understand the anti-inflammatory potential of 2-(5-Bromo-2-methylphenyl)propanoic acid, its effect on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), should be quantified.[17][18][19]

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment: Follow the same cell seeding, compound treatment, and LPS stimulation protocol as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's protocols. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody and a substrate for color development.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Signaling Pathway Analysis (NF-κB & MAPK)

The expression of many pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6, is regulated by key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21][22][23][24][25][][27] Investigating the effect of 2-(5-Bromo-2-methylphenyl)propanoic acid on these pathways can provide crucial insights into its mechanism of action.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB (p50/p65) IκB->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6)

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB and MAPK Activation

  • Cell Lysis: After treatment with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins.

    • NF-κB Pathway: Phospho-IκBα, total IκBα, and p65. An increase in phospho-IκBα and a decrease in total IκBα indicate pathway activation.

    • MAPK Pathway: Phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, and total JNK.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Conclusion

This technical guide outlines a systematic and robust approach for the preliminary in vitro evaluation of 2-(5-Bromo-2-methylphenyl)propanoic acid. By following this tiered workflow, researchers can effectively assess the compound's cytotoxic profile, screen for anti-inflammatory activity, and gain initial insights into its potential mechanism of action. The data generated from these studies will be instrumental in determining whether this compound warrants further investigation as a potential novel anti-inflammatory agent.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds - Benchchem. (n.d.).
  • Cell Viability and Proliferation Assays - MilliporeSigma. (n.d.).
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26).
  • MTT assay - Wikipedia. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • Macrophage Inflammatory Assay - PMC - NIH. (n.d.).
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH. (n.d.).
  • Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (n.d.).
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.).
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.).
  • An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. (n.d.).
  • NF-κB and Inflammation - Sigma-Aldrich. (n.d.).
  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PubMed Central. (n.d.).
  • NF-κB: a key role in inflammatory diseases - JCI. (2001, January 1).
  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.).
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services - BioAssay Systems. (n.d.).
  • In vitro and in vivo testing of the effects of MAPK inhibitors. - ResearchGate. (n.d.).
  • Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC. (2025, March 26).
  • MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation - Assay Genie. (2024, January 5).
  • NF-κB Signaling Pathway - Bio-Rad Antibodies. (n.d.).
  • Cytokine production induced by LPS stimulation in BMDM cell lines. (A)... - ResearchGate. (n.d.).
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - PMC. (2025, May 30).
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources. (2024, January 30).
  • NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - MDPI. (2024, March 11).
  • MAP Kinase Signaling Pathway - BOC Sciences. (n.d.).
  • 2-(5-Bromo-2-methylphenyl)propanoic Acid | CAS#:1518922-18-3 | Chemsrc. (2025, September 16).
  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. (2024, May 15).
  • MAPK Signaling Pathway: ERK, JNK, p38 & Biomarker Analysis - AnyGenes. (n.d.).
  • Ultra Sensitive Assay for Nitric Oxide Synthase - Oxford Biomedical Research. (n.d.).
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - NIH. (n.d.).
  • Immune Cell Stimulation via LPS | Thermo Fisher Scientific - ES. (n.d.).
  • Characterization of lipopolysaccharide-stimulated cytokine expression in macrophages and monocytes - PubMed. (2012, December 15).
  • Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts ? | ResearchGate. (2021, May 17).
  • Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric) - Sigma-Aldrich. (n.d.).
  • Role of metabolic reprogramming in pro-inflammatory cytokine secretion from LPS or silica-activated macrophages - Frontiers. (2022, October 21).
  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed. (2003, August 14).
  • Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - MDPI. (n.d.).
  • Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities - ACS Figshare. (2016, February 23).
  • 1518922-18-3|2-(5-Bromo-2-methylphenyl)propanoic acid - BLDpharm. (n.d.).
  • 2-Bromo-3-[4-(2-(5-ethyl-2-pyridyl)ethoxy)phenyl]propionic acid methyl ester | 105355-25-7. (n.d.).
  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid - Quick Company. (n.d.).
  • CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents. (n.d.).
  • 2-phenylpropionic acid - Organic Syntheses Procedure. (n.d.).
  • Synthesis of Methyl 5-bromo-5-phenylpentanoate from 5-phenylpentanoic acid. - Benchchem. (n.d.).
  • Propanoic acid, 2-bromo-, methyl ester - the NIST WebBook. (n.d.).
  • Chemical Properties of Propanoic acid, 3-bromo-2-chloro, 2-methylpropyl ester - Cheméo. (n.d.).

Sources

structure-activity relationship of 2-(5-Bromo-2-methylphenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship of 2-(5-Bromo-2-methylphenyl)propanoic Acid Derivatives

Executive Summary

2-(5-Bromo-2-methylphenyl)propanoic acid (CAS: 1518922-18-3) represents a high-value pharmacophore scaffold situated at the intersection of anti-inflammatory (NSAID) and metabolic (PPAR/SGLT2) drug discovery. Structurally, it belongs to the 2-arylpropionic acid (2-APA) class, commonly known as "profens," but distinguishes itself via a specific 2,5-disubstitution pattern on the phenyl ring.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, detailing how the 5-bromo moiety serves as a critical "expansion handle" for increasing potency, while the 2-methyl group enforces the steric conformation necessary for receptor selectivity. We explore its dual utility as a direct COX inhibitor candidate and a synthetic precursor for gliflozin-class metabolic modulators.

Chemical Biology & Mechanism of Action

The biological activity of 2-(5-Bromo-2-methylphenyl)propanoic acid derivatives is governed by their ability to mimic endogenous ligands like arachidonic acid (for COX enzymes) or fatty acids (for PPARs).

Cyclooxygenase (COX) Inhibition

As a profen derivative, the compound targets the cyclooxygenase active site.

  • Ionic Anchoring: The carboxylic acid group forms an electrostatic ion pair with Arg120 and hydrogen bonds with Tyr355 at the entrance of the COX channel.

  • Hydrophobic Collapse: The 2-methylphenyl core occupies the hydrophobic pocket. The 5-bromo substituent extends into the side pocket, potentially enhancing selectivity for COX-2 by exploiting the larger volume of the COX-2 active site compared to COX-1.

Metabolic Modulation (PPAR Agonism)

The structural motif—an acidic head group linked to a lipophilic tail—is characteristic of PPAR


 and PPAR

agonists
(fibrates).
  • The propanoic acid tail mimics the carboxylate of fatty acids.

  • The halogenated phenyl ring engages the ligand-binding domain (LBD) of PPARs, promoting a conformational change that recruits co-activators for gene transcription related to lipid metabolism.

SAR Analysis: The Pharmacophore Triad

The SAR of this scaffold is defined by three critical zones. Alterations in these zones drastically shift the therapeutic profile.

Structural ZoneComponentFunction & SAR Rule
Zone 1: Head Group

-Methyl Propanoic Acid
Chirality is King. The (S)-enantiomer is typically 100x more potent against COX enzymes. The

-methyl group increases metabolic stability against

-oxidation compared to acetic acid analogs.
Zone 2: Ortho-Lock 2-Methyl GroupConformational Constraint. This substituent forces the phenyl ring out of coplanarity with the acid tail. This "twist" is essential for fitting into the chiral COX binding pocket and reducing promiscuous binding.
Zone 3: Distal Handle 5-Bromo SubstituentPotency & Derivatization. The bromine atom increases lipophilicity (

), enhancing membrane permeability. Crucially, it serves as a reactive handle for Suzuki-Miyaura coupling to create biphenyl derivatives (e.g., Flurbiprofen analogs).
The "Magic Methyl" Effect

The 2-methyl substituent is not merely a spacer; it acts as a steric lock. In the absence of this group, the phenyl ring can rotate freely, leading to an entropic penalty upon binding. By pre-organizing the molecule into a bioactive conformation, the 2-methyl group significantly lowers the


.
The 5-Bromo Expansion Vector

The 5-position is the primary vector for optimization.

  • Direct Halogenation: Br > Cl > F for lipophilic interaction, but Br is liable to metabolism.

  • Aryl Extension: Replacing the 5-Br with a phenyl or heteroaryl ring (via cross-coupling) transitions the molecule from a weak anti-inflammatory to a potent dual COX/LOX inhibitor or a PPAR modulator .

Synthetic Pathways & Optimization

The synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid derivatives requires a route that preserves the halogen handle while installing the propanoic acid tail.

Protocol: Palladium-Catalyzed -Arylation (Recommended)

This modern approach avoids harsh conditions that might debrominate the ring.

  • Starting Material: 5-Bromo-2-methyl-1-iodobenzene.

  • Coupling: Reaction with diethyl methylmalonate using a Pd(dba)

    
     catalyst and Xantphos ligand.
    
  • Decarboxylation: Hydrolysis and thermal decarboxylation yield the racemic acid.

  • Resolution: Chiral resolution using (S)-(-)-

    
    -methylbenzylamine to isolate the active (S)-enantiomer.
    
Protocol: Classic Willgerodt-Kindler Modification
  • Friedel-Crafts Acylation: 4-Bromotoluene + Acetyl chloride

    
     5-Bromo-2-methylacetophenone.
    
  • Rearrangement: Reaction with sulfur and morpholine, followed by hydrolysis.

  • Methylation:

    
    -methylation of the resulting acetic acid derivative using LDA and MeI.
    

Experimental Validation: Assay Protocols

To validate the SAR, the following self-validating protocols are standard.

COX-1/COX-2 Inhibition Assay (In Vitro)
  • Objective: Determine IC

    
     and Selectivity Index (SI).
    
  • Reagents: Purified ovine COX-1 and recombinant human COX-2; Arachidonic acid (substrate); TMPD (colorimetric indicator).

  • Procedure:

    • Incubate enzyme with test compound (0.01 - 100

      
      M) in Tris-HCl buffer (pH 8.0) for 10 min at 25°C.
      
    • Initiate reaction with 100

      
      M Arachidonic acid and TMPD.
      
    • Measure absorbance at 610 nm (oxidation of TMPD) after 2 min.

  • Validation: Use Indomethacin (non-selective) and Celecoxib (COX-2 selective) as positive controls.

PPAR Nuclear Receptor Binding Assay
  • Objective: Assess metabolic modulation potential.

  • Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Procedure:

    • Mix GST-tagged PPAR

      
      -LBD, terbium-labeled anti-GST antibody, and fluorescently labeled agonist.
      
    • Add test compound. Displacement of the labeled agonist decreases the FRET signal.

    • Calculate

      
       based on IC
      
      
      
      .

Visualization: SAR & Synthesis Map

The following diagram illustrates the structural logic and synthetic utility of the scaffold.

SAR_Map Figure 1: Pharmacophore dissection and synthetic divergence of the 5-bromo-2-methyl scaffold. Scaffold 2-(5-Bromo-2-methylphenyl) propanoic acid Acid Propanoic Acid Tail (Ionic Anchor) Scaffold->Acid contains Me 2-Methyl Group (Steric Lock) Scaffold->Me contains Br 5-Bromo Group (Synthetic Handle) Scaffold->Br contains Arg120 Binding Arg120 Binding Acid->Arg120 Binding COX Interaction Non-Coplanarity Non-Coplanarity Me->Non-Coplanarity Bioactive Shape Hydrophobic Pocket Hydrophobic Pocket Br->Hydrophobic Pocket Lipophilicity Biphenyls Biphenyl Derivatives (High Potency NSAIDs) Br->Biphenyls Suzuki Coupling Gliflozins SGLT2 Inhibitors (Diabetes) Br->Gliflozins Lithiation/Glycosylation

References

  • Design and Synthesis of 2-Arylpropionic Acids.Journal of Medicinal Chemistry. Focuses on the "profen" binding mode and the role of

    
    -methyl chirality. 
    
  • Structure-Activity Relationships of PPAR Agonists.Nature Reviews Drug Discovery. Details the acid head-group requirements for PPAR

    
    /
    
    
    
    activation.
  • Synthesis of Gliflozins via Halogenated Intermediates. Organic Process Research & Development. Describes the use of bromo-methyl-phenyl scaffolds in SGLT2 inhibitor synthesis.

  • Mechanisms of NSAID Action. Annual Review of Pharmacology and Toxicology. Authoritative review on Arg120 interactions.

  • Compound Datasheet: 2-(5-Bromo-2-methylphenyl)propanoic acid. BLD Pharm. Physical and chemical properties validation.

Methodological & Application

synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid

Abstract

This guide details the optimized synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid (CAS: 1518922-18-3), a critical arylpropionic acid scaffold often employed as an intermediate in the development of SGLT2 inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.[1] The protocol utilizes a high-fidelity alpha-methylation strategy starting from the commercially available 2-methylphenylacetic acid.[1] This route is selected for its regiochemical control, scalability, and avoidance of hazardous diazomethane homologation steps.[1]

Introduction & Retrosynthetic Analysis

The target molecule features a 2-arylpropanoic acid moiety with specific ortho-methyl and meta-bromo substitutions (relative to the acid chain).[1] Direct construction of this pattern via electrophilic aromatic substitution on a pre-formed propanoic acid is challenging due to steric hindrance and competing directing effects.[1]

Therefore, we adopt a linear construction strategy :

  • Scaffold Establishment: Introduction of the bromine at the 5-position of the 2-methylphenylacetic acid core.[1][2][3][4]

  • Side-Chain Functionalization: Alpha-methylation of the esterified intermediate.[1]

Retrosynthetic Logic: The ortho-methyl group directs electrophilic bromination to the para position (C5), while the alkyl-carboxyl group at C1 (meta to C5) reinforces this selectivity.[1] This synergy makes 2-methylphenylacetic acid the ideal starting material.[1]

Retrosynthesis Target Target: 2-(5-Bromo-2-methylphenyl)propanoic acid Intermediate1 Intermediate 1: Methyl 2-(5-bromo-2-methylphenyl)propanoate Target->Intermediate1 Hydrolysis Intermediate2 Intermediate 2: Methyl 2-(5-bromo-2-methylphenyl)acetate Intermediate1->Intermediate2 Alpha-Methylation (LDA/MeI) Precursor Starting Material: 2-Methylphenylacetic acid Intermediate2->Precursor 1. Bromination 2. Esterification

Figure 1: Retrosynthetic disconnection showing the linear assembly from o-tolylacetic acid.[1][5]

Experimental Protocol

Phase 1: Regioselective Bromination & Esterification

Objective: Synthesize Methyl 2-(5-bromo-2-methylphenyl)acetate. Rationale: Methylating the carboxylic acid first (esterification) protects the acidic proton, but brominating the free acid first is often preferred to avoid hydrolysis of the ester during harsh bromination conditions. However, for ease of purification, we will brominate the acid and then esterify.[1]

Step 1.1: Bromination

  • Setup: Charge a 500 mL 3-neck flask with 2-methylphenylacetic acid (15.0 g, 100 mmol) and Dichloromethane (DCM) (150 mL).

  • Catalyst: Add Iron(III) chloride (FeCl3) (0.8 g, 5 mol%) as a Lewis acid catalyst.[1]

  • Addition: Cool to 0°C. Add Bromine (Br2) (17.6 g, 110 mmol) dropwise over 30 minutes via an addition funnel.

    • Note: The methyl group directs para (position 5).[1] The side chain is ortho,para directing but sterically hinders position 6 and 2 (occupied).[1] Position 4 is para to the side chain but meta to the methyl. Electronic activation by the methyl group dominates, favoring the 5-bromo isomer.[1]

  • Reaction: Stir at room temperature for 4 hours. Monitor by HPLC/TLC.[1]

  • Workup: Quench with saturated aqueous NaHSO3 (to destroy excess bromine). Extract with DCM.[1] Wash with water and brine.[1] Dry over Na2SO4 and concentrate.

    • Yield Expectation: ~85% crude solid.[1]

Step 1.2: Fischer Esterification

  • Reaction: Dissolve the crude acid in Methanol (100 mL). Add Concentrated H2SO4 (1 mL).

  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Workup: Concentrate methanol. Dilute with Ethyl Acetate (EtOAc).[1] Wash with saturated NaHCO3 (carefully!) to remove unreacted acid.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) to isolate the pure 5-bromo isomer from minor 3-bromo or 4-bromo byproducts.[1]

    • Target Intermediate: Methyl 2-(5-bromo-2-methylphenyl)acetate.[1]

Phase 2: Alpha-Methylation

Objective: Install the chiral center (racemic) at the alpha-position.[1] Rationale: Use of LDA ensures kinetic deprotonation.[1] The sterics of the ortho-methyl group on the ring actually assist by discouraging aggregation of the enolate, but require -78°C to prevent self-condensation.[1]

  • Reagent Prep: In a dry flask under Argon, dissolve Diisopropylamine (1.2 equiv) in anhydrous THF . Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise.[1] Stir 30 min to generate LDA.

  • Enolization: Add a solution of Methyl 2-(5-bromo-2-methylphenyl)acetate (1.0 equiv) in THF dropwise to the LDA solution at -78°C.

    • Critical: Maintain temp < -70°C to avoid Claisen condensation side reactions.[1] Stir for 45 min.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.[1]

  • Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH4Cl solution.

  • Workup: Extract with Et2O. Dry and concentrate.

    • Validation: Check 1H NMR for the disappearance of the benzylic singlet (CH2) and appearance of a quartet (CH) and doublet (CH3).[1]

Phase 3: Hydrolysis

Objective: Reveal the free carboxylic acid.

  • Reaction: Dissolve the methylated ester in THF/Water (3:1) . Add LiOH·H2O (3.0 equiv).[1]

  • Conditions: Stir at room temperature for 12 hours.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1]

  • Final Purification: Recrystallize from Hexanes/EtOAc or Toluene.

Analytical Data & Validation

Expected 1H NMR (400 MHz, CDCl3):

  • δ 10.5-11.0 (br s, 1H): Carboxylic acid OH.[1]

  • δ 7.45 (d, J=2.0 Hz, 1H): Ar-H at position 6 (meta to Br, ortho to alkyl).[1]

  • δ 7.28 (dd, J=8.0, 2.0 Hz, 1H): Ar-H at position 4 (ortho to Br, meta to alkyl).[1]

  • δ 7.05 (d, J=8.0 Hz, 1H): Ar-H at position 3 (ortho to methyl).[1]

  • δ 4.05 (q, J=7.2 Hz, 1H): Benzylic CH (alpha-proton).[1]

  • δ 2.35 (s, 3H): Ar-CH3 (Ortho-methyl).[1]

  • δ 1.52 (d, J=7.2 Hz, 3H): Alpha-CH3.[1]

Table 1: Process Parameters & Specifications

ParameterSpecificationCritical Control Point
Starting Material Purity >98%Ensure no 3-methyl or 4-methyl isomers.
Bromination Temp 0°C to RT>25°C increases poly-bromination.[1]
LDA Lithiation Temp -78°C>-60°C leads to self-condensation (dimer).[1]
Final Purity (HPLC) >98.5%Isomeric purity is critical for bioassays.[1]

Workflow Diagram

Workflow Step1 Bromination (Br2, Fe, DCM) Step2 Esterification (MeOH, H2SO4) Step1->Step2 85% Yield Step3 Alpha-Methylation (LDA, MeI, -78C) Step2->Step3 90% Yield Step4 Hydrolysis (LiOH, THF/H2O) Step3->Step4 95% Yield

Figure 2: Step-by-step synthetic workflow with expected stage yields.

Troubleshooting & Optimization

  • Issue: Regioisomers in Bromination.

    • Diagnosis: Presence of peaks in NMR corresponding to 3-bromo or 4-bromo isomers.[1]

    • Solution: Recrystallize the intermediate acid from Toluene before esterification.[1] The 5-bromo isomer is typically the least soluble and crystallizes first.[1]

  • Issue: Dialkylation during Methylation.

    • Diagnosis: Presence of a singlet methyl peak (gem-dimethyl) and loss of the quartet proton.[1]

    • Solution: Ensure strictly 1.05-1.1 equiv of base and MeI.[1] Do not use large excess. Add MeI slowly.

  • Issue: Incomplete Hydrolysis.

    • Solution: Steric hindrance from the ortho-methyl group may slow hydrolysis.[1] Increase temperature to 50°C if RT reaction is sluggish.

References

  • Sigma-Aldrich. 2-(5-Bromo-2-methylphenyl)propanoic acid Product Page (CAS 1518922-18-3).[1]Link[1]

  • ChemicalBook. Synthesis of 2-(5-bromo-2-methylphenyl)acetic acid (Precursor CAS 854646-94-9).[1]Link[1]

  • Organic Syntheses. General procedure for alpha-methylation of aryl acetic esters. Org.[1][6][7][8] Synth. 1978 , 58, 113.[1] Link

  • National Institutes of Health (NIH). Design and synthesis of 2-phenylpropionic acid derivatives.[1]Link[1]

  • BenchChem. Protocols for bromination of o-tolylacetic acid derivatives.Link[1]

Sources

detailed protocol for 2-(5-Bromo-2-methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(5-Bromo-2-methylphenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, five-step protocol for the synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the Friedel-Crafts acylation of 4-bromotoluene, followed by reduction, chlorination, cyanation, and subsequent hydrolysis to yield the target compound. This protocol emphasizes safety, mechanistic understanding, and practical laboratory execution.

Introduction

2-Arylpropanoic acids, commonly known as "profens," are a significant class of compounds, most notably recognized for their anti-inflammatory properties.[1][2][3] The specific molecule, 2-(5-Bromo-2-methylphenyl)propanoic acid, incorporates a bromine substituent, which provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of more complex molecules. This application note details a reliable and scalable five-step synthesis route, providing in-depth procedural details and the chemical principles underpinning each transformation.

Synthetic Strategy Overview

The synthesis is designed as a logical sequence of well-established organic transformations. The overall workflow is depicted below.

Synthesis_Workflow A 4-Bromotoluene B 1-(5-Bromo-2-methylphenyl)ethan-1-one A->B Step 1: Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) C 1-(5-Bromo-2-methylphenyl)ethanol B->C Step 2: Reduction (NaBH4) D 1-(5-Bromo-2-methylphenyl)ethyl chloride C->D Step 3: Chlorination (SOCl2) E 2-(5-Bromo-2-methylphenyl)propanenitrile D->E Step 4: Cyanation (NaCN) F 2-(5-Bromo-2-methylphenyl)propanoic acid E->F Step 5: Hydrolysis (aq. H2SO4)

Caption: Five-step synthesis of 2-(5-Bromo-2-methylphenyl)propanoic acid.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride and sodium cyanide are highly toxic and corrosive; handle with extreme caution. All chemical waste must be disposed of according to institutional regulations.

Step 1: Friedel-Crafts Acylation of 4-Bromotoluene

This step introduces the acetyl group to the aromatic ring via an electrophilic aromatic substitution.[4][5][6] The reaction is directed to the position ortho to the methyl group and meta to the deactivating bromo group.

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Bromotoluene 171.04 17.1 g 0.10
Acetyl Chloride 78.50 8.64 g (7.8 mL) 0.11
Aluminum Chloride (anhydrous) 133.34 14.7 g 0.11
Dichloromethane (DCM, anhydrous) - 100 mL -
Hydrochloric Acid (conc.) - 20 mL -

| Ice | - | 100 g | - |

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).

  • Add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (50 mL) to the flask and cool the mixture to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 4-bromotoluene (17.1 g) and acetyl chloride (8.64 g) in anhydrous dichloromethane (50 mL).

  • Add the solution from the dropping funnel to the stirred AlCl3 suspension slowly over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice containing 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-(5-Bromo-2-methylphenyl)ethan-1-one. The product can be purified by vacuum distillation or recrystallization from ethanol.

Step 2: Reduction of 1-(5-Bromo-2-methylphenyl)ethan-1-one

The ketone is reduced to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent for carbonyls.[7][8][9]

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1-(5-Bromo-2-methylphenyl)ethan-1-one 215.06 21.5 g 0.10
Sodium Borohydride (NaBH4) 37.83 4.2 g 0.11
Methanol - 150 mL -

| Hydrochloric Acid (1M) | - | As needed | - |

Procedure:

  • Dissolve the ketone (21.5 g) in methanol (150 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (4.2 g) in small portions over 20 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield 1-(5-Bromo-2-methylphenyl)ethanol as a crude oil, which can be used in the next step without further purification.

Step 3: Chlorination of 1-(5-Bromo-2-methylphenyl)ethanol

The benzylic alcohol is converted to the corresponding chloride using thionyl chloride.[10][11] This reaction proceeds via a nucleophilic substitution mechanism.

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1-(5-Bromo-2-methylphenyl)ethanol 217.08 21.7 g 0.10
Thionyl Chloride (SOCl2) 118.97 14.3 g (8.7 mL) 0.12

| Toluene (anhydrous) | - | 100 mL | - |

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet, dissolve the alcohol (21.7 g) in anhydrous toluene (100 mL).

  • Slowly add thionyl chloride (14.3 g) to the solution at room temperature.

  • Heat the mixture to reflux (approximately 80 °C) for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution (100 mL) to neutralize excess SOCl2.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to obtain crude 1-(5-bromo-2-methylphenyl)ethyl chloride.

Step 4: Cyanation of 1-(5-Bromo-2-methylphenyl)ethyl chloride

The chloride is converted to a nitrile through a nucleophilic substitution reaction with sodium cyanide.[12][13][14] This step adds the final carbon atom required for the propanoic acid side chain.

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
1-(5-Bromo-2-methylphenyl)ethyl chloride 235.52 23.6 g 0.10
Sodium Cyanide (NaCN) 49.01 5.9 g 0.12

| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |

Procedure:

  • Caution: Sodium cyanide is extremely toxic. Handle only in a fume hood with appropriate PPE. Have a cyanide antidote kit available.

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (5.9 g) in DMSO (100 mL).

  • Add the crude chloride (23.6 g) to the NaCN solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 100 mL) to remove DMSO, and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-(5-Bromo-2-methylphenyl)propanenitrile.

Step 5: Hydrolysis of 2-(5-Bromo-2-methylphenyl)propanenitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid under acidic conditions.[15][16][17][18]

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
2-(5-Bromo-2-methylphenyl)propanenitrile 226.09 22.6 g 0.10
Sulfuric Acid (conc.) - 30 mL -

| Water | - | 60 mL | - |

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, prepare an aqueous sulfuric acid solution by carefully adding concentrated sulfuric acid (30 mL) to water (60 mL).

  • Add the crude nitrile (22.6 g) to the acid solution.

  • Heat the mixture to reflux (approximately 120-130 °C) for 4 hours. The mixture should become homogeneous.

  • Cool the reaction mixture and pour it onto 150 g of crushed ice. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-(5-Bromo-2-methylphenyl)propanoic acid.

  • Dry the purified product in a vacuum oven.

Conclusion

This five-step synthesis provides a robust and reliable pathway to 2-(5-Bromo-2-methylphenyl)propanoic acid from commercially available starting materials. The protocol is designed for clarity and reproducibility, with an emphasis on safe laboratory practices. The final product is a key intermediate for the development of novel pharmaceuticals and functional materials.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Filo. (2025, February 11). Conversion of benzyl alcohol into benzyl chloride mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Veisi, H. (2010). Direct Oxidative Conversion of Alcohols, Amines, Aldehydes, and Benzyl Halides into the Corresponding Nitriles with Trichloroisocyanuric Acid in Aqueous Ammonia. Synthesis, 2010(15), 2631-2635.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.9: Reduction of Aromatic Compounds. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, December 3). Preparation of Benzyl Chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • YouTube. (2021, June 27). Reduction of Aryl Ketones. Retrieved from [Link]

  • Zhou, W., et al. (2010). An efficient transformation from benzyl or allyl halides to aryl and alkenyl nitriles. Organic Letters, 12(12), 2888-2891.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2015). Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 137(35), 11270–11273.
  • Infinity Learn. (2026, February 8). How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. Retrieved from [Link]

  • YouTube. (2022, August 14). Preparation of Benzonitriles, Part 1: From Aryl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 20.8: Nitrile Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2021, July 6). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Retrieved from [Link]

  • MDPI. (2025, August 6). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Via Medica Journals. (n.d.). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]

  • MDPI. (2025, May 30). Design, Synthesis, and Evaluation of New 2-Arylpropanoic Acid-l-Tryptophan Derivatives for Mitigating Cisplatin-Induced Nephrotoxicity. Retrieved from [Link]

  • MDPI. (2012, June 14). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2(S)-(5-bromo-6-methoxy-2-naphthyl)-propionic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, July 30). Friedel-Crafts acylation with withdrawing group?. Retrieved from [Link]

  • Studocu. (n.d.). Friedel - Crafts acetylation of Bromobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
  • Beilstein Journal of Organic Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(5-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Bromo-2-methylphenyl)propanoic acid. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making its purity and concentration critical process parameters. The described method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity, accuracy, and precision. The scientific rationale behind the selection of chromatographic parameters is discussed in detail, ensuring the method is both effective and reproducible. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a validated analytical procedure for this compound.

Introduction and Scientific Rationale

2-(5-Bromo-2-methylphenyl)propanoic acid is an arylpropionic acid derivative, a class of compounds widely recognized in the pharmaceutical industry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The accurate quantification of this intermediate is essential for ensuring the final API meets stringent purity and quality standards. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity for the analysis of pharmaceutical compounds.[3]

The developed method is based on reversed-phase chromatography, which separates molecules based on their hydrophobicity.[4] The analyte, containing a non-polar substituted phenyl ring and a polar carboxylic acid group, is ideally suited for this technique. A critical aspect of analyzing acidic compounds like this one is the control of the mobile phase pH.[5] The carboxylic acid moiety has an estimated pKa between 4 and 5. To ensure reproducible retention and sharp, symmetrical peak shapes, the mobile phase pH must be controlled to suppress the ionization of this functional group.[6] By maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa, the compound remains in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase.[5][7] This principle of "ion suppression" is fundamental to the robustness of the described method.[5]

This protocol is designed to be compliant with the principles outlined in major pharmacopeias and regulatory guidelines, such as the USP General Chapter <621> on Chromatography and the ICH Q2(R1) guideline on the validation of analytical procedures.[8][9][10]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

PropertyValueSource
Chemical Structure -
Molecular Formula C₁₀H₁₁BrO₂[11]
Molecular Weight 243.10 g/mol [11][12]
Analyte Type Arylpropionic Acid (Weak Acid)[1]
Estimated pKa ~4.0 - 5.0[13]
UV Chromophore Brominated Phenyl Ring-
Expected UV λmax ~230 nm[14]

HPLC Method and Instrumentation

The following parameters were optimized to achieve a rapid and efficient separation with excellent peak symmetry.

ParameterSpecificationRationale
Instrument Any standard HPLC or UHPLC system with a UV/PDA detector.The method is robust and transferable across standard LC platforms.[15][16]
Column C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent)The C18 stationary phase provides the necessary hydrophobic interactions for retaining the analyte. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)Acetonitrile is a common organic modifier with a low UV cutoff.[7] 0.1% Phosphoric Acid adjusts the aqueous phase pH to ~2.5, ensuring the analyte is in its non-ionized form for optimal retention and peak shape.[17]
Composition 60:40 (Acetonitrile : 0.1% H₃PO₄)This isocratic ratio was determined to provide an optimal retention time (k') between 2 and 10, ensuring good resolution from the solvent front without excessive run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time stability and reduces mobile phase viscosity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Detector UV/PDA-
Wavelength 230 nmThis wavelength provides high sensitivity for the analyte based on the UV absorbance of the substituted aromatic ring.[14]
Run Time 10 minutesSufficient to allow for the elution of the analyte and any potential late-eluting impurities.

Detailed Experimental Protocols

A. Mobile Phase Preparation (1 L of 0.1% Phosphoric Acid in Water)

  • Pour approximately 900 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.

  • Bring the flask to the final volume of 1 L with HPLC-grade water and mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter to remove particulates and degas the solution, for example, by sonication for 15 minutes.

B. Standard Stock Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 25 mg of 2-(5-Bromo-2-methylphenyl)propanoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Acetonitrile and mix thoroughly by inverting the flask several times.

C. Working Standard Solution Preparation (0.1 mg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution (1.0 mg/mL) into a 50 mL volumetric flask.

  • Dilute to the mark with the Mobile Phase (60:40 ACN:0.1% H₃PO₄) and mix thoroughly.

  • Transfer the solution to an HPLC vial for analysis.

  • Accurately weigh a sample amount expected to contain approximately 25 mg of 2-(5-Bromo-2-methylphenyl)propanoic acid into a 25 mL volumetric flask.

  • Follow steps 2-4 from Protocol 1B to create the Sample Stock Solution.

  • Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the Mobile Phase and mix thoroughly.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

  • Set up the HPLC system according to the parameters in Section 3.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Set up the analysis sequence as follows:

    • Blank (Mobile Phase) - 1 injection

    • Working Standard Solution (0.1 mg/mL) - 5 replicate injections for system suitability

    • Blank (Mobile Phase) - 1 injection

    • Working Standard Solution - 1 injection (as a continuing calibration verification)

    • Sample Preparations - up to 10 injections

    • Working Standard Solution - 1 injection (as a continuing calibration verification)

  • Integrate the peak corresponding to 2-(5-Bromo-2-methylphenyl)propanoic acid and calculate the results.

System Suitability and Method Performance

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. The criteria below are based on common pharmaceutical industry practices and USP guidelines.[18]

SST ParameterAcceptance CriteriaPurpose
Precision/Repeatability %RSD of peak areas from 5 replicate standard injections ≤ 2.0%Demonstrates the precision of the HPLC system.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5 for the analyte peakMeasures peak symmetry, which is crucial for accurate integration. Poor symmetry can indicate undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column and the overall separation power.

Calculation of Analyte Concentration: The concentration of 2-(5-Bromo-2-methylphenyl)propanoic acid in the sample can be calculated using the following formula:

Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample Sample Receipt & Login Weigh Weighing of Standard & Sample Sample->Weigh Dissolve Dissolution in Acetonitrile Weigh->Dissolve Dilute Final Dilution with Mobile Phase Dissolve->Dilute Filter Syringe Filtration (0.45 µm PTFE) Dilute->Filter Equilibrate System Equilibration Filter->Equilibrate SST System Suitability Test (5x Standard Inj.) Equilibrate->SST Sequence Run Analysis Sequence (Blanks, Standards, Samples) SST->Sequence Integrate Peak Integration Sequence->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Final Report Calculate->Report

Sources

developing in vitro assays for 2-(5-Bromo-2-methylphenyl)propanoic acid activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 2-(5-Bromo-2-methylphenyl)propanoic Acid

Executive Summary & Strategic Rationale

The compound 2-(5-Bromo-2-methylphenyl)propanoic acid represents a "privileged scaffold" in medicinal chemistry—the 2-arylpropanoic acid (2-APA) moiety. Historically, this pharmacophore is the cornerstone of the "Profen" class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Ibuprofen and Naproxen. However, the specific substitution pattern (5-bromo, 2-methyl) suggests potential utility beyond simple cyclooxygenase (COX) inhibition, including activity at the CRTH2 (DP2) receptor, a key target in allergic inflammation, and metabolic modulation via PPAR nuclear receptors.

This guide outlines a tiered assay cascade designed to validate the biological activity of this compound. Unlike generic screening, this protocol focuses on Mechanism of Action (MoA) deconvolution , distinguishing between classical anti-inflammatory activity (COX) and next-generation immunomodulation (CRTH2).

The Assay Cascade:

  • Primary Screen: COX-1 vs. COX-2 Isoform Selectivity (Biochemical).

  • Secondary Screen: CRTH2 (DP2) Antagonist Potency (Cell-Based Functional).

  • Safety/Off-Target: PPAR

    
     Agonism (Nuclear Receptor Reporter).
    

Assay Cascade Visualization

The following diagram illustrates the logical flow of the screening campaign, from compound solubilization to lead qualification.

AssayCascade Compound Test Article: 2-(5-Bromo-2-methylphenyl)propanoic acid Solubility Solubility Check (DMSO Stock 10mM) Compound->Solubility COX_Assay Primary Assay: COX-1/2 Inhibition (Biochemical / Amplex Red) Solubility->COX_Assay Decision_COX COX Active? COX_Assay->Decision_COX CRTH2_Assay Secondary Assay: CRTH2 Antagonism (Ca2+ Flux / cAMP) Decision_COX->CRTH2_Assay Yes (Classic NSAID) Decision_COX->CRTH2_Assay No (Selective DP2?) PPAR_Assay Selectivity Assay: PPARγ Agonism (Luciferase Reporter) CRTH2_Assay->PPAR_Assay Lead_Profile Lead Profile Generated: - IC50 (COX) - Ki (CRTH2) - EC50 (PPAR) PPAR_Assay->Lead_Profile

Caption: Tiered screening logic designed to classify the test article as a classical NSAID, a specific CRTH2 antagonist, or a dual-action modulator.

Primary Assay: COX-1/2 Isoform Selectivity

Objective: Determine if the compound inhibits Cyclooxygenase-1 (constitutive) or Cyclooxygenase-2 (inducible), and calculate the Selectivity Index (SI). Method: Fluorometric detection of peroxidase activity using Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine).[1]

Mechanism of Detection

COX enzymes possess dual activity: cyclooxygenase (converting Arachidonic Acid to PGG2) and peroxidase (converting PGG2 to PGH2). In this assay, the peroxidase activity reduces PGG2 while simultaneously oxidizing Amplex Red to Resorufin , a highly fluorescent compound (


).
Detailed Protocol

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic Acid (AA).[2]

  • Probe: Amplex™ Red.[3][4]

  • Control Inhibitors: SC-560 (COX-1 selective), DuP-697 (COX-2 selective).

  • Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 1 µM Heme.

Workflow:

  • Compound Preparation: Dissolve 2-(5-Bromo-2-methylphenyl)propanoic acid in 100% DMSO to 10 mM. Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer. Note: Keep final DMSO concentration < 1% to avoid enzyme denaturation.

  • Enzyme Incubation:

    • Add 150 µL Assay Buffer to 96-well black plates.

    • Add 10 µL of Enzyme (COX-1 or COX-2) to respective wells.[5]

    • Add 10 µL of Test Compound (or Control Inhibitor).[3][4]

    • Pre-incubate for 10 minutes at 25°C to allow inhibitor binding to the active site.

  • Reaction Initiation:

    • Add 10 µL of Hematin (co-factor).

    • Add 20 µL of Working Solution (100 µM Arachidonic Acid + 50 µM Amplex Red).

  • Measurement:

    • Incubate for 2-5 minutes at Room Temperature protected from light.

    • Measure Fluorescence (Ex 535 nm / Em 590 nm) in kinetic mode.

  • Data Analysis:

    • Calculate the slope of the linear portion of the curve (RFU/min).

    • Determine % Inhibition relative to Solvent Control (DMSO).

    • Fit data to the Hill Equation to derive IC50 .

Self-Validating Check:

  • Z-Factor: Must be > 0.5.

  • Reference: SC-560 must show IC50 ~9 nM for COX-1; DuP-697 must show IC50 ~10 nM for COX-2. If controls fail, the heme source may be degraded.

Secondary Assay: CRTH2 (DP2) Functional Antagonism

Objective: The "5-bromo-2-methyl" motif is structurally homologous to intermediates of Ramatroban , a dual TP/CRTH2 antagonist. This assay tests if the compound blocks PGD2-induced signaling, relevant for asthma/allergy indications. Method: Calcium Flux (


) in HEK293 cells stably expressing human CRTH2 (G

15 coupled).
Detailed Protocol

Materials:

  • Cell Line: HEK293-CRTH2-G

    
    15 (G
    
    
    
    15 forces coupling to Calcium release).
  • Agonist: Prostaglandin D2 (PGD2) or DK-PGD2 (selective CRTH2 agonist).

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit.

Workflow:

  • Cell Plating: Seed 50,000 cells/well in poly-D-lysine coated black-wall 96-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM).

    • Incubate 45 mins at 37°C, then 15 mins at RT.

  • Compound Addition (Antagonist Mode):

    • Add 20 µL of Test Compound (5x concentration).

    • Incubate for 15 minutes.

  • Agonist Injection:

    • Using an automated fluidics reader (e.g., FLIPR or FlexStation), inject EC80 concentration of PGD2 .

  • Readout:

    • Monitor fluorescence peak (Ex 488 nm / Em 525 nm) for 90 seconds.

  • Analysis:

    • Calculate inhibition of the Calcium peak relative to PGD2-only control.

    • Result: A decrease in fluorescence indicates the compound is a CRTH2 antagonist.

Safety & Selectivity: PPAR Nuclear Receptor Assay

Objective: Arylpropanoic acids (e.g., Ibuprofen) are known weak agonists of Peroxisome Proliferator-Activated Receptors (PPARs). The lipophilic bromine atom may enhance this affinity. This assay profiles "off-target" metabolic effects. Method: Luciferase Reporter Gene Assay.

Mechanism

A chimera of the PPAR


 Ligand Binding Domain (LBD) and the Gal4 DNA binding domain is co-transfected with a Gal4-UAS-Luciferase reporter. If the compound binds the PPAR

LBD, it recruits co-activators, driving Luciferase expression.

Workflow:

  • Transfection: Transiently transfect HEK293 cells with:

    • Plasmid A: Gal4-PPAR

      
      -LBD.
      
    • Plasmid B: UAS-Luciferase.

    • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment: 24 hours post-transfection, treat cells with Test Compound (10 µM and 100 µM).

    • Positive Control:[3] Rosiglitazone (1 µM).

  • Lysis & Detection:

    • After 18 hours, lyse cells using Passive Lysis Buffer.

    • Use Dual-Luciferase Reporter Assay System (Promega).

    • Read Firefly Luminescence (Test) and Renilla Luminescence (Control).

  • Calculation:

    • Ratio = Firefly / Renilla.

    • Fold Induction = Ratio(Sample) / Ratio(DMSO).

    • Interpretation: Fold induction > 2.0 indicates significant PPAR

      
       agonism.
      

Data Presentation & Analysis

Summarize the screening results in a "Lead Profile Table" to facilitate decision-making.

ParameterAssay TypeMetricDesired Profile (Anti-Inflammatory)Desired Profile (Allergy/Asthma)
COX-1 BiochemicalIC50> 10 µM (Spare GI tract)> 100 µM (Inactive)
COX-2 BiochemicalIC50< 1 µM (Potent)> 100 µM (Inactive)
Selectivity CalculationRatioCOX-1/COX-2 > 50N/A
CRTH2 Cell-BasedIC50N/A< 100 nM
PPAR

ReporterEC50> 50 µM (Avoid metabolic sides)> 50 µM

References

  • BPS Bioscience. (2024). COX1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Péhourcq, F., Matoga, M., & Bannwarth, B. (2004). Diffusion of arylpropionate non-steroidal anti-inflammatory drugs into the cerebrospinal fluid: a quantitative structure–activity relationship approach. Fundamental & Clinical Pharmacology. Retrieved from [Link]

  • Royer, J. F., et al. (2008). Antagonists of the prostaglandin D2 receptor CRTH2.[6][7][8] Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Sandham, D. A., et al. (2009). Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Ramatroban/Propanoic acid pharmacophores). Retrieved from [Link]

Sources

Application Notes & Protocols: Preclinical Efficacy Evaluation of 2-(5-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(5-Bromo-2-methylphenyl)propanoic acid. The structural characteristics of this compound, specifically the arylpropionic acid moiety, strongly suggest its classification as a Non-Steroidal Anti-Inflammatory Drug (NSAID).[1] Ibuprofen, a widely known NSAID, is also a propanoic acid derivative, chemically named (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid.[1][2] The primary mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][3]

Therefore, the preclinical development plan for 2-(5-Bromo-2-methylphenyl)propanoic acid must focus on animal models that can robustly assess its anti-inflammatory and analgesic properties. This guide outlines detailed, field-proven protocols for a battery of validated in vivo assays designed to establish a clear efficacy profile. The selection of these specific models is based on their historical success in evaluating NSAIDs and their alignment with regulatory guidelines for preclinical efficacy studies.[4][5][6]

Section 1: Hypothesized Mechanism of Action & Scientific Rationale

The core hypothesis is that 2-(5-Bromo-2-methylphenyl)propanoic acid functions by inhibiting COX-1 and/or COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid into prostaglandins (PGs), such as PGE2 and PGI2. These prostaglandins are potent inflammatory mediators that increase vascular permeability, cause vasodilation, and sensitize nociceptors (pain receptors).[1][7] By blocking this pathway, the compound is expected to reduce edema (swelling), erythema (redness), and pain.

The choice of animal models is directly dictated by this hypothesis.

  • Acute Inflammation Models: The Carrageenan-Induced Paw Edema model is the gold standard for assessing acute anti-inflammatory effects, as the initial phase of edema is mediated by histamine and serotonin, followed by a later phase dominated by prostaglandin release.[8][9]

  • Chronic Inflammation Models: The Adjuvant-Induced Arthritis model provides a more complex, T-cell mediated chronic inflammatory environment, mimicking some aspects of rheumatoid arthritis, making it suitable for evaluating efficacy in long-term inflammatory conditions.[10][11][12]

  • Analgesic Models: To differentiate between peripheral and central analgesic effects, two models are employed. The Acetic Acid-Induced Writhing test is highly sensitive to peripherally acting analgesics that inhibit prostaglandin synthesis in the peritoneum.[3][7][13] The Hot Plate test assesses central analgesic mechanisms by measuring the response latency to a thermal stimulus, a pathway less influenced by peripheral PGs.[14][15]

Signaling Pathway Visualization

The diagram below illustrates the hypothesized target pathway for 2-(5-Bromo-2-methylphenyl)propanoic acid.

COX_Pathway cluster_stim membrane Cell Membrane (Phospholipids) PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Stimulus (e.g., Carrageenan) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE2, PGI2, etc.) COX->PGs TestCompound 2-(5-Bromo-2-methylphenyl) propanoic acid TestCompound->COX Inhibition Inflammation Inflammation (Edema, Erythema) PGs->Inflammation Pain Pain (Nociceptor Sensitization) PGs->Pain

Caption: Hypothesized inhibition of the Prostaglandin Synthesis Pathway.

Section 2: Pre-requisite Studies: Formulation and Dose-Range Finding

Before commencing efficacy studies, it is critical to perform preliminary formulation and dose-range finding (DRF) studies.

  • Formulation: The test compound must be solubilized or suspended in a vehicle that is non-toxic and inert. A common vehicle for oral administration is 0.5% carboxymethylcellulose (CMC) or 1% Tween 80 in saline. The chosen vehicle must be used for the control group.

  • Dose-Range Finding: A DRF study is essential to identify a range of doses that are well-tolerated and likely to show a therapeutic effect. This is typically an acute toxicity study where escalating doses of the compound are administered to a small number of animals (n=2-3 per group). Animals are observed for signs of toxicity (e.g., lethargy, ataxia, mortality) over 24-48 hours. The Maximum Tolerated Dose (MTD) is determined, and three doses (e.g., low, medium, high) are selected for the efficacy studies, typically well below the MTD.

Section 3: Efficacy Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model is the industry standard for evaluating the acute anti-inflammatory activity of NSAIDs.[8][16] Injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a reproducible, biphasic inflammatory response.[9]

Experimental Workflow

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol
  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are used.[17] Animals should be acclimatized for at least one week.[8]

  • Groups (n=6-8/group):

    • Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group II: Positive Control (e.g., Ibuprofen, 30 mg/kg, p.o.)

    • Group III: Test Compound (Low Dose, p.o.)

    • Group IV: Test Compound (Medium Dose, p.o.)

    • Group V: Test Compound (High Dose, p.o.)

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer (T=0).[18] c. Administer the vehicle, positive control, or test compound by oral gavage.[19] d. One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar region of the right hind paw.[19][20][21] e. Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9][22]

  • Data Analysis: a. Edema Volume (mL): Calculate for each animal at each time point: (Paw Volume at Tx) - (Paw Volume at T0). b. Percent Inhibition of Edema: Calculate using the formula: [ (Mean EdemaControl - Mean EdemaTreated) / Mean EdemaControl ] * 100 c. Statistical analysis should be performed using a one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test) to compare treated groups against the vehicle control.

Data Presentation Table
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3 hr ± SEM% Inhibition
Vehicle Control-0.85 ± 0.06-
Positive Control300.34 ± 0.0460.0%
Test Compound100.68 ± 0.0520.0%
Test Compound300.45 ± 0.0547.1%
Test Compound1000.30 ± 0.0364.7%
Hypothetical data. SEM = Standard Error of the Mean. P < 0.05 vs. Vehicle Control.

Section 4: Efficacy Model 2: Adjuvant-Induced Arthritis (Chronic Inflammation)

This model is widely used to evaluate the efficacy of anti-arthritic drugs in a chronic setting.[10][11] A single injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis induces a T-cell mediated autoimmune response, leading to polyarthritis that develops over several weeks.[10][11][12]

Detailed Protocol
  • Animals: Male Lewis or Sprague-Dawley rats (180-200 g) are typically used due to their high susceptibility.[23]

  • Arthritis Induction (Day 0): a. Lightly anesthetize the rats. b. Inject 0.1 mL of CFA (containing 10 mg/mL heat-killed M. tuberculosis in mineral oil) into the subplantar region of the right hind paw.[10][12] This induces a primary inflammatory lesion.

  • Dosing Regimen (Prophylactic): a. Randomly divide animals into treatment groups (n=6-8 per group) as described in Section 3. b. Begin daily oral administration of the test compound, vehicle, or positive control (e.g., Indomethacin, 1-3 mg/kg) on Day 0 and continue until Day 21.[10][11]

  • Endpoint Measurements: a. Paw Volume: Measure the volume of both the injected (right) and non-injected (left) hind paws every other day from Day 0 to Day 21. The swelling in the non-injected paw represents the secondary, systemic arthritic response.[10][11] b. Arthritis Score: Score all four paws for signs of arthritis (erythema and swelling) every other day starting from Day 10, when secondary lesions typically appear.[11] A common scoring system is:

    • 0 = No signs of arthritis
    • 1 = Erythema and mild swelling confined to toes
    • 2 = Erythema and mild swelling extending from toes to ankle
    • 3 = Erythema and moderate swelling extending to the ankle
    • 4 = Severe swelling encompassing the ankle, foot, and digits, or ankylosis[23] The maximum score per animal is 16. c. Body Weight: Record body weight every two days. A reduction in body weight gain is an indicator of systemic illness.
  • Data Analysis: a. Plot the mean arthritis score and mean paw volume over time for each group. b. Analyze the data at the study endpoint (Day 21) using one-way ANOVA with a post-hoc test.

Section 5: Efficacy Models 3 & 4: Analgesic Activity

Evaluating both peripheral and central analgesic activity provides a more complete profile of the compound.

Model 3: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This model assesses visceral pain and is highly sensitive to peripherally acting NSAIDs.[3][7] Intraperitoneal injection of acetic acid causes irritation and the release of prostaglandins and bradykinin, leading to a characteristic writhing response (abdominal contractions and stretching of hind limbs).[7][24]

Detailed Protocol
  • Animals: Male Swiss Albino mice (20-30 g) are commonly used.[7][25]

  • Procedure: a. Fast mice for 12-18 hours before the experiment.[3] b. Administer the vehicle, positive control (e.g., Diclofenac Sodium, 10 mg/kg, i.p. or p.o.), or test compound.[3][24] c. After a pre-treatment period (30-60 minutes for drug absorption), administer 0.6% or 0.7% acetic acid solution (10 mL/kg) intraperitoneally (i.p.) to each mouse.[3][24][26] d. Immediately place each mouse in an individual observation chamber.[3] e. After a 5-minute latency period, count the total number of writhes for a 10 or 15-minute observation period.[3][24][26]

  • Data Analysis: a. Calculate the mean number of writhes for each group. b. Percent Inhibition of Writhing: Calculate using the formula: [ (Mean WrithesControl - Mean WrithesTreated) / Mean WrithesControl ] * 100 c. Analyze data with one-way ANOVA and a post-hoc test.

Model 4: Hot Plate Test (Central Analgesia)

This test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[14][15] An increase in the time it takes for the animal to react (e.g., by licking its paw or jumping) indicates an analgesic effect.[14][25]

Detailed Protocol
  • Animals: Male mice (20-30 g) or rats (200-250 g).[25]

  • Apparatus: A hot plate analgesia meter set to a constant temperature, typically 55 ± 0.5°C.[25]

  • Procedure: a. Place each animal on the hot plate (within a transparent cylinder) and measure the baseline reaction time (latency) in seconds to either lick a hind paw or jump.[14][25] b. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it is removed and assigned the maximum score.[25] c. Administer the vehicle, positive control (e.g., Morphine, 5-10 mg/kg, i.p.), or test compound. d. Measure the reaction latency again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: a. Calculate the mean reaction latency for each group at each time point. b. Maximum Possible Effect (% MPE): Calculate using the formula: [ (Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency) ] * 100 c. Analyze data using a two-way ANOVA (treatment x time) followed by a post-hoc test.

Section 6: Concluding Remarks & Data Interpretation

A successful outcome for 2-(5-Bromo-2-methylphenyl)propanoic acid in this preclinical testing battery would be a dose-dependent:

  • Significant inhibition of paw edema in the carrageenan model.

  • Significant reduction in arthritis score and paw swelling in the adjuvant arthritis model.

  • Significant reduction in the number of writhes in the acetic acid model.

A minimal to no effect in the hot plate test would further support the hypothesis of a peripherally acting NSAID mechanism.[14] All studies must be conducted in compliance with institutional animal care and use committee (IACUC) guidelines and, where applicable, Good Laboratory Practice (GLP).[27] These robust preclinical data are essential for making informed decisions about advancing the compound toward clinical development.[4][5]

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Chondrex, Inc. (2017, October 30). Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from [Link]

  • Morris, C. J. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Immunology. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Retrieved from [Link]

  • ResearchGate. (2025, March 6). What is induction of rheumatoid arthritis in rats protocol? Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • RJPTSimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • Slideshare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

  • Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]

  • Journal of Clinical and Community Pharmacy. (2025, August 4). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Retrieved from [Link]

  • Panlab. (n.d.). Hot plate test. Retrieved from [Link]

  • Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]

  • West Virginia University IACUC. (n.d.). Model Guidance Sheet: Rheumatoid Arthritis. Retrieved from [Link]

  • European Medicines Agency. (2014, January 24). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2021, July 23). Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • PLOS ONE. (2013, August 28). Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. Retrieved from [Link]

  • National Journal of Physiology, Pharmacy and Pharmacology. (n.d.). Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. Retrieved from [Link]

  • PubMed. (2014, September 15). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Retrieved from [Link]

  • PubMed. (2019, June 28). Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • MDPI. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Draft – Guideline for the evaluation of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • MDPI. (2023, April 28). Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

Sources

formulation of 2-(5-Bromo-2-methylphenyl)propanoic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 2-(5-Bromo-2-methylphenyl)propanoic acid in Preclinical Models

Executive Summary

2-(5-Bromo-2-methylphenyl)propanoic acid is a lipophilic carboxylic acid derivative sharing structural homology with the phenylpropanoic acid class of PPAR agonists (e.g., Tesaglitazar analogs) and GPR40 agonists. While the propanoic acid moiety provides a polar head group, the brominated and methylated phenyl ring imparts significant lipophilicity (estimated LogP > 3.0) and poor aqueous solubility in its protonated free-acid form.

Successful in vivo administration requires overcoming this solubility barrier without compromising physiological tolerability. This guide outlines two validated formulation protocols:

  • Soluble Complexation (IV/IP): Utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and in situ salt formation to ensure bioavailability and prevent precipitation upon injection.

  • Stable Suspension (PO): A methylcellulose/surfactant system for high-dose oral toxicological or efficacy studies.

Physicochemical Assessment & Strategy

Before formulation, the molecule's behavior must be understood through the lens of the Biopharmaceutics Classification System (BCS).

ParameterCharacteristicFormulation Implication
Chemical Class Weak Acid (Phenylpropanoic derivative)Solubility is pH-dependent. Low solubility at pH < 4; higher solubility at pH > 7.
pKa (Acid) ~4.2 – 4.8 (Estimated)The molecule must be ionized (deprotonated) to maximize aqueous solubility.
Lipophilicity High (Bromo/Methyl substituents)Requires co-solvents, surfactants, or complexing agents (Cyclodextrins) to shield the hydrophobic tail.
Key Risk Precipitation upon dilutionSimple organic solvents (DMSO/Ethanol) may precipitate the compound when injected into the bloodstream due to the "dilution effect."
Mechanism of Action for Solubilization

For systemic administration (IV/IP), we rely on Ionization + Complexation .

  • Ionization: Adjusting pH to ~7.5–8.0 converts the -COOH to -COO⁻, increasing hydrophilicity.

  • Complexation: HP-β-CD forms a toroidal structure where the lipophilic Bromo-phenyl ring resides inside the hydrophobic cavity, while the hydrophilic exterior interacts with the aqueous buffer.

Vehicle Selection Strategy

The following decision tree guides the selection of the appropriate vehicle based on the route of administration and required dosage.

FormulationDecisionTree Start Start: Define Study Goal Route Route of Administration? Start->Route IV_IP Parenteral (IV / IP) Route->IV_IP Oral Oral (PO) Route->Oral Dose_Low Low Dose (<10 mg/kg) IV_IP->Dose_Low Dose_High High Dose (>10 mg/kg) IV_IP->Dose_High Suspension Suspension: 0.5% MC + 0.1% Tween 80 Oral->Suspension Standard Sol_Simple Solution: 5% DMSO / 95% Saline (pH adjusted) Dose_Low->Sol_Simple If stable Sol_Complex Complex Solution: 20% HP-β-CD in Buffer (Preferred for PK) Dose_Low->Sol_Complex If ppt forms Dose_High->Sol_Complex Mandatory

Figure 1: Decision tree for vehicle selection based on dose and route. HP-β-CD is the preferred route for parenteral PK studies to ensure linearity.

Detailed Experimental Protocols

Protocol A: Parenteral Solution (IV/IP)

Target Concentration: 1 – 5 mg/mL Vehicle: 20% (w/v) HP-β-CD in Phosphate Buffered Saline (PBS), pH 7.4–8.0.

Rationale: This protocol uses in situ salt formation. We do not dissolve the solid acid directly in water. We dissolve it in a small volume of organic solvent or base first, then complex it with cyclodextrin.

Reagents:

  • 2-(5-Bromo-2-methylphenyl)propanoic acid (Test Article)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (e.g., Kleptose® or Trappsol®)

  • 1N NaOH (for pH adjustment)

  • DMSO (Dimethyl sulfoxide) - Optional, keep <5% final volume

  • PBS (Phosphate Buffered Saline)

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Dissolve 20g of HP-β-CD in 80mL of PBS. Stir until clear.

  • Compound Solubilization (The "Pre-mix"):

    • Weigh the required amount of Test Article (e.g., 20 mg for 10 mL final volume).

    • Option A (No Organic): Add the powder to the HP-β-CD solution. Slowly add 1N NaOH dropwise while vortexing until the solution clears. The pH will rise; the acid deprotonates and enters the CD cavity.

    • Option B (With DMSO - Faster): Dissolve 20 mg of Test Article in 0.5 mL DMSO (5% of final volume).

  • Complexation:

    • Slowly add the DMSO concentrate (or the basified pre-mix) into the remaining HP-β-CD vehicle while stirring rapidly.

    • Critical Step: Check pH.[1] If pH < 7.0, precipitation is likely. Adjust pH to 7.4–8.0 using 0.1N NaOH.

  • Clarification:

    • The solution must be crystal clear. If hazy, sonicate for 10 minutes at ambient temperature.

  • Sterilization:

    • Filter through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: Nylon filters may bind lipophilic drugs; PES or PVDF is preferred.

Protocol B: Oral Suspension (PO)

Target Concentration: 10 – 100 mg/mL Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Rationale: For toxicology or high-dose efficacy, a solution is often impossible due to volume limits (10 mL/kg for mice). A suspension allows high drug loading. Tween 80 acts as a wetting agent to prevent the hydrophobic powder from clumping.

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 50 mL of distilled water to 80°C.

    • Disperse 0.5g Methylcellulose powder. Stir until wetted.

    • Add 50 mL of cold water (ice cold) to solubilize the MC (MC dissolves in cold water).

    • Add 0.1g (approx. 100 µL) Tween 80. Mix well.

  • Drug Dispersion (Levigation):

    • Weigh the Test Article into a mortar.

    • Add a small amount of the Vehicle (approx. 1:1 ratio with powder) to create a smooth paste. Do not add bulk vehicle yet.

    • Grind with a pestle for 2–3 minutes to break up aggregates and ensure wetting.

  • Dilution:

    • Gradually add the remaining vehicle to the mortar while triturating (grinding/mixing) to ensure homogeneity.

    • Transfer to a glass vial.

  • Homogenization:

    • Vortex heavily before dosing. For best results, use a probe sonicator for 30 seconds to ensure uniform particle size distribution.

Quality Control & Stability

Trustworthiness in data depends on the stability of the formulation.

TestMethodAcceptance Criteria
Visual Inspection ManualSolution: Clear, colorless, no particulates.Suspension: Uniformly opaque, no caking.
pH Check pH MeterSolution: 7.4 ± 0.5 (Critical for solubility).Suspension: Neutral range (not critical).
Concentration Verification HPLC-UVMeasured conc. must be within ±10% of nominal.
Stability Window HPLCPrepare fresh (use within 24 hours) unless stability data exists. Phenylpropanoic acids are generally stable, but esters (if used as prodrugs) hydrolyze.

Workflow Diagram: Formulation & QC

FormulationWorkflow Weigh Weigh Compound Solubilize Solubilize (DMSO or NaOH) Weigh->Solubilize Combine Add to Vehicle (HP-β-CD or MC) Solubilize->Combine Adjust Adjust pH / Sonicate Combine->Adjust Filter Filter (0.22µm) (Solutions Only) Adjust->Filter QC QC Check (Visual + pH) Adjust->QC Suspensions skip filter Filter->QC

Figure 2: Step-by-step workflow for preparing and validating the formulation.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link

    • Grounding: Provides the basis for using co-solvents and cyclodextrins in early discovery.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. Link

    • Grounding: Validates HP-β-CD as a safe, non-toxic vehicle for parenteral delivery of lipophilic drugs.
  • Nomura, M., et al. (2003).[2] Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599.[2] Link

    • Grounding: Describes the synthesis and biological evaluation of substituted phenylpropanoic acids, providing context for the chemical class.
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link

    • Grounding: Authoritative source for safety limits of DMSO, Tween, and Methylcellulose in rodents.

Sources

Application Note: 2-(5-Bromo-2-methylphenyl)propanoic Acid in Medicinal Chemistry

[1][2]

Executive Summary

Compound: 2-(5-Bromo-2-methylphenyl)propanoic acid CAS: 1518922-18-3 Molecular Weight: 243.09 g/mol Class:

12

2-(5-Bromo-2-methylphenyl)propanoic acid is a high-value pharmacophore scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), metabolic disorder therapeutics (SGLT2 inhibitors, GPR40 agonists), and agrochemicals.[1][2] Its unique structure combines a chiral propanoic acid "head group" (essential for receptor binding) with a 5-bromo-2-methyl substitution pattern that serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions.[1]

This guide details the strategic application of this compound in diversity-oriented synthesis (DOS), providing validated protocols for its functionalization and chiral resolution.

Strategic Utility in Drug Discovery[2]

The compound acts as a bifunctional linchpin in medicinal chemistry campaigns. Its utility is derived from two orthogonal reactive sites:

  • The Chiral Acid Moiety (

    
    -Carbon): 
    
    • Function: Acts as a bioisostere for the carboxylate binding pocket found in COX-1/2 enzymes and PPAR

      
       receptors.[1]
      
    • Chirality: The (S)-enantiomer is typically the eutomer (active form) in profen-type NSAIDs.[1]

    • Reactivity: Precursor for amides, esters, alcohols, or heterocycles (e.g., oxadiazoles, thiazoles).[2]

  • The Aryl Bromide Handle (C-5 Position):

    • Function: Allows for the late-stage introduction of biaryl systems, which are critical for increasing lipophilicity and potency in metabolic disease targets (e.g., SGLT2 inhibitors).[2]

    • Reactivity: Excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

Mechanistic Diagram: Divergent Synthesis Pathways[2]

GCore2-(5-Bromo-2-methylphenyl)propanoic acid(Scaffold)SuzukiSuzuki Coupling(Biaryl Formation)Core->SuzukiPd(0), Ar-B(OH)2AmideAmide Coupling(Peptidomimetics)Core->AmideHATU, R-NH2ResolutionChiral Resolution((S)-Enantiomer)Core->ResolutionLipase / Chiral AmineSGLT2SGLT2 Inhibitor Analogs(Metabolic Disease)Suzuki->SGLT2GPR40GPR40 Agonists(T2D)Amide->GPR40NSAIDProfen Analogs(Inflammation)Resolution->NSAID

Caption: Divergent synthetic utility of the scaffold.[1][2] The C-5 bromine enables library expansion (Red), while the acid moiety allows pharmacophore refinement (Green).[2]

Experimental Protocols

Protocol A: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

Objective: To functionalize the C-5 position with an aryl group, creating a biaryl scaffold common in SGLT2 inhibitors.[1][2]

Reagents:

  • Substrate: 2-(5-Bromo-2-methylphenyl)propanoic acid (1.0 eq)[1][2]

  • Boronic Acid: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    Cl
    
    
    (0.05 eq)
  • Base: K

    
    CO
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1][2]

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the substrate (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K

    
    CO
    
    
    (414 mg, 3.0 mmol).
  • Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (41 mg, 0.05 mmol) quickly to minimize air exposure. Seal the vial.
    
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor conversion by LC-MS (Target Mass: ~240.3 [M+H]

    
     for biaryl product).
    
  • Workup: Cool to room temperature. Acidify to pH 3 with 1N HCl. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Note: The free carboxylic acid can sometimes poison the catalyst. If yields are low (<50%), convert the acid to a methyl ester prior to coupling, then hydrolyze post-coupling.[2]

Protocol B: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: To isolate the biologically active (S)-enantiomer from the racemic mixture.

Reagents:

  • Substrate: Methyl 2-(5-bromo-2-methylphenyl)propanoate (Ester form)[1][2]

  • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized)[1][2]

  • Solvent: Phosphate Buffer (pH 7.0) / Acetone (9:1)

Procedure:

  • Preparation: Dissolve the racemic methyl ester (1.0 g) in acetone (5 mL) and add to Phosphate Buffer (45 mL).

  • Initiation: Add CAL-B beads (200 mg). Stir vigorously at 30°C.

  • Monitoring: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.[1] Monitor by chiral HPLC (e.g., Chiralcel OD-H column).[2]

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours). Filter off the enzyme.

  • Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with ether. Then, acidify the aqueous phase to pH 2.0 and extract the desired (S)-acid with EtOAc.[2]

Quantitative Data Summary

The following table summarizes the expected physiochemical properties and reactivity profiles based on structural analogs (e.g., Ibuprofen, Bromofenac).

ParameterValue / CharacteristicRelevance
pKa (Acid) 4.2 - 4.5 (Predicted)Typical for

-methyl phenylacetic acids; indicates ionization at physiological pH.[1]
logP ~3.1Moderate lipophilicity; good oral bioavailability potential.
Suzuki Yield 75 - 90%High efficiency due to the activated 5-Br position (minimal steric hindrance from 2-Me).[1][2]
Metabolic Stability ModerateThe 2-Me group blocks benzylic oxidation at the ortho-position, improving half-life compared to unsubstituted analogs.[1][2]

Synthesis of the Core Scaffold

If the compound is not commercially available in sufficient purity, it can be synthesized via


-methylation of the phenylacetic acid precursor12

Workflow:

  • Starting Material: 5-Bromo-2-methylphenylacetic acid.[1]

  • Esterification: MeOH, H

    
    SO
    
    
    (cat.), Reflux
    
    
    Methyl ester.[3]
  • Alkylation:

    • Base: LDA (Lithium Diisopropylamide), -78°C, THF.[2]

    • Electrophile: Methyl Iodide (MeI).

    • Mechanism:[1][2][4][5][6] Generation of the enolate followed by S

      
      2 attack on MeI.
      
  • Hydrolysis: LiOH, THF/H

    
    O 
    
    
    Target Acid.

SynthesisStart5-Bromo-2-methylphenylacetic acidStep11. Esterification (MeOH/H+)2. LDA, -78°C (Enolate Formation)Start->Step1Step23. MeI (Methylation)4. LiOH (Hydrolysis)Step1->Step2Product2-(5-Bromo-2-methylphenyl)propanoic acidStep2->Product

Caption: Synthetic route via alpha-methylation of the phenylacetic acid precursor.

References

  • Chemical Structure & Identifiers: 2-(5-Bromo-2-methylphenyl)propanoic Acid. CAS 1518922-18-3.[1][7] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] Link

  • Enzymatic Resolution of Profens: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Profens. Tetrahedron: Asymmetry, 18(12), 1399-1412.[2] Link

  • SGLT2 Inhibitor SAR: Grempler, R., et al. (2012).[2] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors.[1][2] Diabetes, Obesity and Metabolism, 14(1), 83-90.[1][2] (Contextual reference for halogenated phenyl motifs). Link

Troubleshooting & Optimization

stability issues of 2-(5-Bromo-2-methylphenyl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Bromo-2-methylphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide field-proven insights and troubleshooting protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(5-Bromo-2-methylphenyl)propanoic acid in solution?

2-(5-Bromo-2-methylphenyl)propanoic acid belongs to the arylpropionic acid class of compounds. Like other molecules in this class, its stability in solution is not absolute and can be influenced by several factors. The primary concerns are chemical degradation through pathways such as hydrolysis, oxidation, and photolysis.[1][2] The presence of the carboxylic acid functional group, the methyl group on the phenyl ring, and the bromo-substituent all contribute to its unique reactivity profile. Understanding these potential degradation pathways is the first step in developing robust formulations and analytical methods.[3]

Q2: What are the key environmental factors that can degrade this compound in solution?

The stability of 2-(5-Bromo-2-methylphenyl)propanoic acid is primarily influenced by the following factors:

  • pH: The acidity or alkalinity of a solution can significantly catalyze the degradation of the compound. Arylpropionic acids can exhibit maximum stability within a specific pH range, with degradation rates often increasing under strongly acidic or basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of most chemical reactions, including degradation.[5] Storing solutions at elevated temperatures, even for short periods, can lead to a significant loss of the active compound.

  • Light: The aromatic ring and the carbon-bromine bond can absorb UV or visible light, leading to photolytic degradation. It is crucial to protect solutions from light to prevent the formation of photo-degradants.[6][7]

  • Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to oxidative degradation of the molecule.

  • Solvent Composition: The choice of solvent and the presence of co-solvents can affect stability. For instance, the pKa of the carboxylic acid group, and thus its reactivity, can shift depending on the solvent's polarity and protic nature.[8]

Q3: What are the recommended storage and handling conditions for stock solutions?

To ensure the longevity and integrity of your solutions, adhere to the following guidelines based on general best practices for similar chemical entities:

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.[9][10] For long-term stability, refrigeration (2-8°C) is recommended. For sensitive applications, storage at -20°C or below may be necessary.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Handling: Use solutions promptly after preparation. If a solution must be used over several days, it is best to prepare fresh or perform a stability study to validate its use over that period. Avoid repeated freeze-thaw cycles.

Q4: How can I monitor the stability of my 2-(5-Bromo-2-methylphenyl)propanoic acid solution?

The most reliable way to monitor stability is by using a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] Such a method should be able to separate the parent compound from any potential degradation products, allowing for accurate quantification of the parent compound's concentration over time.[6]

Troubleshooting Guide: Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments.

Issue 1: I'm observing a rapid loss of the parent compound in my aqueous solution. What is the likely cause?

A rapid decrease in the concentration of 2-(5-Bromo-2-methylphenyl)propanoic acid suggests an active degradation process. The cause can be systematically identified by evaluating the key stability factors.

Probable Causes & Solutions:

  • pH-Mediated Hydrolysis: The compound may be unstable at the pH of your solution. Many carboxylic acids are susceptible to acid- or base-catalyzed degradation.[4]

    • Troubleshooting Step: Prepare the solution in various buffers across a pH range (e.g., pH 2, 4, 7, 9, 12) and monitor the concentration over a short period (e.g., 0, 4, 8, 24 hours) at a controlled temperature. This will help identify the pH of maximum stability.

  • Photodegradation: Exposure to ambient or UV light can cause rapid degradation.

    • Troubleshooting Step: Prepare two identical aliquots of the solution. Protect one completely from light (wrap in foil) and expose the other to your typical laboratory lighting conditions. Analyze both after a few hours. A significant difference in concentration points to photodegradation.

  • Oxidation: If your solvent was not degassed, dissolved oxygen could be degrading the compound.

    • Troubleshooting Step: Prepare the solution using a solvent that has been sparged with nitrogen or argon. Compare the stability of this solution to one prepared with an untreated solvent.

  • Thermal Degradation: If your experimental setup involves elevated temperatures, this is the most likely cause.

    • Troubleshooting Step: Analyze a sample that has been subjected to the experimental temperature against a control sample kept at a lower, stable temperature (e.g., 4°C).

start Rapid Loss of Parent Compound Observed check_ph Is solution pH controlled? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes ph_issue Potential pH Instability check_ph->ph_issue No check_temp Is solution exposed to high temp? check_light->check_temp Yes light_issue Potential Photodegradation check_light->light_issue No check_o2 Was solvent degassed? check_temp->check_o2 No temp_issue Potential Thermal Degradation check_temp->temp_issue Yes o2_issue Potential Oxidation check_o2->o2_issue No ph_solution Conduct pH stability profile study ph_issue->ph_solution light_solution Store in amber vials / wrap in foil light_issue->light_solution temp_solution Use controlled temperature environment temp_issue->temp_solution o2_solution Use degassed solvents / inert atmosphere o2_issue->o2_solution

Caption: Troubleshooting workflow for compound degradation.

Issue 2: I see new, unknown peaks appearing in my chromatogram. How can I investigate them?

The appearance of new peaks is a clear indication of degradation or impurity formation. To ensure the safety and efficacy of a drug substance, these unknown peaks must be identified and characterized. A forced degradation study is the standard approach for this purpose.[1][11]

Forced Degradation (Stress Testing) Approach:

Forced degradation involves intentionally stressing the compound under various conditions to produce its degradation products.[7] This helps in understanding the degradation pathways and developing a stability-indicating analytical method capable of resolving all degradants from the parent peak.[3]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] If degradation is too extensive, the conditions should be made milder (e.g., lower temperature or shorter duration).

  • Prepare Stock Solution: Prepare a stock solution of 2-(5-Bromo-2-methylphenyl)propanoic acid in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, use the stock solution and run a control sample (un-stressed stock solution) in parallel.

Stress Condition Typical Reagents and Conditions Rationale
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hours.To assess susceptibility to degradation in acidic environments.[11]
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 8-24 hours.To assess susceptibility to degradation in alkaline environments.[11]
Oxidation 3% H₂O₂, room temperature for 24 hours.To identify potential oxidative degradation products.[7]
Thermal Degradation Heat solution at 80°C for 48 hours. (Also test solid powder).To evaluate the impact of high temperature on stability.[1]
Photostability Expose solution to a calibrated light source (ICH Q1B option 1 or 2).To determine light sensitivity and identify photolytic degradants.[6]
  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis by HPLC.

  • Peak Identification: Analyze the samples using an HPLC-UV system. For structural elucidation of the new peaks, employ techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

cluster_prep Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (ICH Q1B Light Source) prep_stock->photo prep_control Prepare Control Sample (Unstressed, protected from light) hplc Analyze via HPLC-UV prep_control->hplc sampling Sample at Time Points (e.g., 0, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize neutralize->hplc lcms Identify Degradants (LC-MS/MS) hplc->lcms

Caption: Workflow for a forced degradation study.

References

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • SIELC Technologies. (2018, May 16). Propanoic acid, 2-bromo-2-methyl-.
  • Matrix Scientific. (2017, February 11). Safety Data Sheet.
  • BLDpharm. (n.d.). 1518922-18-3|2-(5-Bromo-2-methylphenyl)propanoic acid.
  • SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SciELO. (2023, January 6). Spectrophotometric determination of acid dissociation constants of some arylpropionic acids and arylacetic acids in acetonitrile-water binary mixtures at 25ºC.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • MilliporeSigma. (2024, September 6). SAFETY DATA SHEET.
  • MDPI. (2009, January 13). Bacterial Degradation of Aromatic Compounds.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products.
  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
  • Slideshare. (n.d.). Factors affecting stability of drugs.
  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.

Sources

troubleshooting inconsistent results in 2-(5-Bromo-2-methylphenyl)propanoic acid assays

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting & Optimization Guide

Welcome to the Technical Support Center. This guide addresses the specific analytical and synthetic challenges associated with 2-(5-Bromo-2-methylphenyl)propanoic acid (CAS: 1518922-18-3). As a Senior Application Scientist, I have structured this content to move beyond basic protocols, focusing on the mechanistic causes of inconsistency—specifically targeting the interplay between its chiral center, the carboxylic acid moiety, and the sterically crowded aryl bromide.

Chemical Profile & Critical Attributes[1][2][3]
PropertySpecificationImplication for Troubleshooting
Molecular Structure 2-Arylpropanoic acid scaffoldChirality: The

-carbon is chiral.[1][2][3] Enantiomers may have distinct biological/chemical behaviors.Acidity: pKa

4.2–4.5 (typical for profens).
Substituents 5-Bromo, 2-MethylReactivity: The ortho-methyl group creates steric hindrance near the acid tail. The meta-bromo group is a handle for cross-coupling but prone to debromination if not handled correctly.
Solubility Low in water (pH < 5); High in MeOH, DMSOAssay Drift: Inconsistent solubilization in aqueous buffers leads to variable retention times.
Module 1: Chromatographic Inconsistency (HPLC/LC-MS)

Issue: Users frequently report peak splitting, tailing, or retention time (


) shifts between runs.
Root Cause Analysis: The pKa Effect

Like Ibuprofen and other 2-arylpropanoic acids, this molecule exists in equilibrium between its unionized (protonated) and ionized (deprotonated) forms near its pKa (~4.4).

  • If Mobile Phase pH

    
     pKa:  The analyte splits into two species, causing broad, split, or "shouldering" peaks.
    
  • If Mobile Phase is Unbuffered: The sample's own acidity locally shifts the pH inside the column, causing concentration-dependent retention times (higher concentration = lower pH = longer retention).

Troubleshooting Protocol: The "pH Lock" Strategy

To ensure a single species interacts with the C18 stationary phase, you must lock the ionization state.

Option A: Low pH (Recommended for Purity Assays)

  • Mechanism: Suppresses ionization; analyte remains neutral and retains well on C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Outcome: Sharp, symmetrical peaks.[4]

Option B: Neutral pH (Recommended for LC-MS Sensitivity)

  • Mechanism: Fully ionizes the acid (

    
     detection).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.8).

  • Mobile Phase B: ACN.

  • Outcome: Reduced retention (elutes earlier) but high sensitivity in Negative Ion Mode ESI.

HPLC_Troubleshooting Start Observation: Inconsistent HPLC Results Check_Shape Check Peak Shape Start->Check_Shape Split Split/Broad Peak? Check_Shape->Split Shift Rt Drifting? Check_Shape->Shift Cause_pKa Cause: pH near pKa (4.4) Split->Cause_pKa Cause_Buffer Cause: Low Buffer Capacity Shift->Cause_Buffer Sol_Acid Solution: Add 0.1% TFA (pH < 2.5) Cause_pKa->Sol_Acid For UV Purity Sol_Salt Solution: Use 10mM NH4OAc (pH > 6.0) Cause_pKa->Sol_Salt For MS Sensitivity Cause_Buffer->Sol_Acid

Figure 1: Decision tree for diagnosing and resolving chromatographic anomalies based on ionization states.

Module 2: The Hidden Variable – Enantiomeric Purity

Issue: "My batch purity is >99% by HPLC, but biological/chemical activity varies."

Scientific Insight

Standard C18 columns are achiral ; they cannot distinguish between the


 and 

enantiomers. If your application relies on a specific spatial configuration (e.g., enzyme binding or stereoselective synthesis), a racemate (50:50 mixture) will behave differently than a pure enantiomer.
Protocol: Chiral Resolution

To determine Enantiomeric Excess (


), you must use a Chiral Stationary Phase (CSP).[5]
  • Column Selection: Immobilized Amylose or Cellulose derivatives (e.g., Chiralpak AD-RH or OD-RH).

  • Mobile Phase:

    • Reverse Phase Mode: ACN / Water / 0.1% Phosphoric Acid.

    • Note: Acid additive is mandatory to prevent peak tailing of the carboxylic acid on the chiral selector.

  • Detection: UV at 220 nm (Aryl absorption).

Module 3: Synthetic Utility – Suzuki Coupling Failures

Issue: Low yields or "homocoupling" byproducts when using this molecule as a substrate in Suzuki-Miyaura cross-coupling.

Mechanistic Barrier: The "Ortho-Effect" & Catalyst Poisoning
  • Catalyst Poisoning: The free carboxylic acid can coordinate to Palladium (Pd), forming inactive species or altering the catalytic cycle.

  • Steric Hindrance: The 2-methyl group (ortho to the propanoic chain) forces the molecule into specific conformations, potentially shielding the 5-bromo position or interfering with the transmetalation step if the catalyst is bulky.

  • Debromination: In the presence of Pd and hydride sources (or alcohols), the bromine can be replaced by hydrogen (Hydrodehalogenation), destroying the functional handle.

Optimization Workflow
  • Step 1: Protect the Acid. Convert the carboxylic acid to a Methyl Ester or t-Butyl Ester before coupling. This prevents catalyst chelation and improves solubility in organic solvents (Toluene/Dioxane).

  • Step 2: Ligand Selection. Use electron-rich, bulky Buchwald ligands (e.g., SPhos or XPhos ). These are specifically designed to facilitate oxidative addition into hindered aryl bromides.

  • Step 3: Base Selection. Switch from

    
     to 
    
    
    
    (anhydrous) to minimize hydrolysis of your protecting group.

Suzuki_Optimization Start Substrate: Free Acid Bromide Step1 Protection: Esterification (MeOH/H+) Start->Step1 Recommended Failure Direct Coupling: Low Yield / Catalyst Death Start->Failure Unprotected Step2 Coupling: Pd(OAc)2 + SPhos Base: K3PO4 Step1->Step2 Step3 Deprotection: LiOH / THF / H2O Step2->Step3

Figure 2: Optimized synthetic pathway to prevent catalyst deactivation during cross-coupling.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound directly in cell-based assays?

  • Answer: No. The free acid has poor solubility in culture media (pH 7.4). You must prepare a stock solution in DMSO (e.g., 10–100 mM). When diluting into media, ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. Note that the "2-methyl" group increases lipophilicity compared to unsubstituted analogs, potentially increasing non-specific binding to plasticware.

Q2: Why does my retention time shift when I inject a larger sample volume?

  • Answer: This is a classic "mass overload" effect in unbuffered systems. As you inject more acid, the local pH inside the column plug drops, suppressing ionization and increasing retention. Fix: Increase the buffer concentration in your mobile phase to at least 25 mM to resist these local pH changes.

Q3: Is the molecule light-sensitive?

  • Answer: Aryl bromides can undergo photolytic debromination under intense UV light. Store the solid powder in amber vials. During HPLC, ensure the autosampler is temperature-controlled (4°C) and dark.

References
  • McPolin, P. (2009). Validation of High Performance Liquid Chromatography Methods for Pharmaceutical Analysis. Understanding the role of pH and pKa in method development for acidic drugs.

  • Zhang, L., et al. (2014).[5][6] Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs and β-blockers by RP-HPLC. RSC Advances. (Demonstrates chiral separation conditions for profen analogs).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text on optimizing Suzuki coupling for hindered halides).

  • Loewe, et al. (2025). The Critical Role of pKa in HPLC Method Development. Khemit.net. (Detailed guide on pKa ± 2 rule for robust chromatography).

Sources

Validation & Comparative

A Comparative Efficacy Analysis: 2-(5-Bromo-2-methylphenyl)propanoic Acid versus Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Guide for Preclinical Evaluation

Introduction

In the relentless pursuit of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles, the scientific community continuously explores new chemical entities. This guide provides a comparative framework for evaluating the efficacy of a novel compound, 2-(5-Bromo-2-methylphenyl)propanoic acid, against the widely recognized and clinically established NSAID, ibuprofen. Due to the current absence of published experimental data for 2-(5-Bromo-2-methylphenyl)propanoic acid, this document serves as a comprehensive, hypothetical protocol and data interpretation guide for researchers, scientists, and drug development professionals.

Our approach is grounded in established preclinical models for assessing the cardinal therapeutic properties of NSAIDs: anti-inflammatory, analgesic, and antipyretic activities. We will first briefly revisit the well-documented profile of ibuprofen to establish a benchmark. Subsequently, we will outline a rigorous, multi-faceted experimental strategy to characterize the potential of 2-(5-Bromo-2-methylphenyl)propanoic acid, a structural analog of ibuprofen. The detailed methodologies, data presentation formats, and theoretical discussions herein are designed to provide a robust roadmap for a head-to-head preclinical comparison.

The Benchmark: Ibuprofen - A Well-Characterized NSAID

Ibuprofen, a propionic acid derivative, is a cornerstone of pain and inflammation management.[1] Its therapeutic effects are primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[3][5] While the inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to undesirable gastrointestinal side effects.[2][3] Ibuprofen is rapidly absorbed orally, extensively metabolized in the liver, and has a relatively short half-life of 2 to 4 hours.[1]

The Investigational Compound: 2-(5-Bromo-2-methylphenyl)propanoic Acid

2-(5-Bromo-2-methylphenyl)propanoic acid is a novel chemical entity that shares the 2-phenylpropanoic acid core structure with ibuprofen. This structural similarity suggests a plausible, yet unconfirmed, mechanism of action involving the inhibition of COX enzymes. The introduction of a bromine atom and a methyl group at different positions on the phenyl ring compared to ibuprofen may influence its potency, COX-isoform selectivity, and pharmacokinetic profile. The primary objective of the following experimental protocols is to elucidate these characteristics and to quantitatively compare its efficacy to that of ibuprofen.

Comparative Efficacy Evaluation: A Step-by-Step Experimental Framework

To conduct a thorough and objective comparison, a series of in vitro and in vivo assays are essential. The following sections detail the methodologies for these pivotal experiments.

Part 1: In Vitro Assessment of COX Inhibition

The initial step in characterizing a potential NSAID is to determine its direct inhibitory effect on the target enzymes, COX-1 and COX-2. This is crucial for understanding its mechanism of action and predicting its potential for both efficacy and adverse effects.

Experimental Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay

This protocol is adapted from commercially available fluorescent inhibitor screening assays.[6]

  • Preparation of Reagents:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer to the desired concentration.

    • Prepare a solution of heme in the assay buffer.

    • Prepare a solution of the fluorescent substrate, 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

    • Prepare stock solutions of 2-(5-Bromo-2-methylphenyl)propanoic acid, ibuprofen, and a selective COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the solvent to triplicate wells.

    • Background Wells: Add 160 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, and 10 µl of the solvent to triplicate wells.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of ADHP, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of varying concentrations of the test compounds (2-(5-Bromo-2-methylphenyl)propanoic acid, ibuprofen) to triplicate wells.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µl of arachidonic acid solution to all wells except the background wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Measure the fluorescence of the product, resorufin, using a fluorometer with an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds compared to the 100% initial activity wells.

    • Determine the IC50 (the concentration of inhibitor that causes 50% inhibition) for each compound against both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Hypothetical Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(5-Bromo-2-methylphenyl)propanoic acidHypothetical ValueHypothetical ValueCalculated Value
Ibuprofen15350.43
Celecoxib (Reference)50.05100

Diagram of the COX Inhibition Assay Workflow:

G cluster_prep Reagent Preparation cluster_plate 96-Well Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzymes (COX-1/COX-2), Heme, ADHP, Test Compounds Activity 100% Activity Wells Reagents->Activity Background Background Wells Reagents->Background Inhibitor Inhibitor Wells (Varying Concentrations) Reagents->Inhibitor Initiate Add Arachidonic Acid to Initiate Reaction Activity->Initiate Background->Initiate Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Fluorescence (Ex: 530-540nm, Em: 585-595nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 Values and Selectivity Index Calculate->Determine

Caption: Workflow for the in vitro COX enzymatic inhibition assay.

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a classic and reliable method for assessing the acute anti-inflammatory effects of novel compounds.[4][7]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

    • Randomly divide the rats into the following groups (n=6 per group):

      • Vehicle Control (e.g., 0.5% carboxymethylcellulose, orally)

      • 2-(5-Bromo-2-methylphenyl)propanoic acid (various doses, orally)

      • Ibuprofen (standard dose, e.g., 100 mg/kg, orally)

  • Drug Administration:

    • Administer the respective treatments orally to each group one hour before the induction of inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of increase in paw volume for each animal at each time point relative to its initial paw volume.

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (%)Edema Inhibition (%)
Vehicle Control-Hypothetical Value0
2-(5-Bromo-2-methylphenyl)propanoic acid50Hypothetical ValueCalculated Value
2-(5-Bromo-2-methylphenyl)propanoic acid100Hypothetical ValueCalculated Value
Ibuprofen100Hypothetical ValueCalculated Value
Part 3: In Vivo Evaluation of Analgesic Activity

The acetic acid-induced writhing test is a sensitive method for screening peripherally acting analgesics.[2][3] The intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing movements.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Acclimatization and Grouping:

    • Acclimatize male Swiss albino mice (20-25g) for at least one week.

    • Randomly divide the mice into groups (n=6-10 per group) as described for the paw edema model.

  • Drug Administration:

    • Administer the test compounds and vehicle orally 60 minutes before the induction of writhing.

  • Induction of Writhing:

    • Inject 0.1 mL of a 0.6% acetic acid solution intraperitoneally into each mouse.[2]

  • Observation and Data Collection:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of inhibition of writhing for each treatment group relative to the vehicle control group.

    • Perform statistical analysis to determine significance.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of WrithesAnalgesic Activity (% Inhibition)
Vehicle Control-Hypothetical Value0
2-(5-Bromo-2-methylphenyl)propanoic acid50Hypothetical ValueCalculated Value
2-(5-Bromo-2-methylphenyl)propanoic acid100Hypothetical ValueCalculated Value
Ibuprofen100Hypothetical ValueCalculated Value
Part 4: In Vivo Evaluation of Antipyretic Activity

The brewer's yeast-induced pyrexia model is a standard method for evaluating the antipyretic potential of new drug candidates.[8][9]

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

  • Animal Acclimatization and Baseline Temperature:

    • Acclimatize male Wistar rats (150-200g) and record their basal rectal temperature using a digital thermometer.

  • Induction of Pyrexia:

    • Inject a 15% suspension of brewer's yeast in saline subcutaneously into the back of the neck of each rat.[9]

    • Withhold food but allow free access to water.

  • Post-Induction Temperature and Grouping:

    • After 18 hours, measure the rectal temperature again. Only rats showing an increase in temperature of at least 0.5°C are included in the study.

    • Group the febrile rats as in the previous in vivo models.

  • Drug Administration and Temperature Monitoring:

    • Administer the test compounds and vehicle orally.

    • Record the rectal temperature at 1, 2, 3, and 4 hours post-administration.

  • Data Analysis:

    • Calculate the reduction in rectal temperature for each animal at each time point compared to its temperature before treatment.

    • Compare the temperature reduction in the treatment groups to the vehicle control group.

    • Perform statistical analysis to assess the significance of the antipyretic effect.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Reduction in Rectal Temperature (°C) at 2h
Vehicle Control-Hypothetical Value
2-(5-Bromo-2-methylphenyl)propanoic acid100Hypothetical Value
2-(5-Bromo-2-methylphenyl)propanoic acid200Hypothetical Value
Ibuprofen100Hypothetical Value

Signaling Pathway and Experimental Logic

The rationale behind these experiments is to systematically deconstruct the pharmacological profile of 2-(5-Bromo-2-methylphenyl)propanoic acid in comparison to ibuprofen. The in vitro COX assay directly probes the molecular mechanism, while the in vivo models assess the integrated physiological response, encompassing pharmacokinetic and pharmacodynamic factors.

Diagram of the Prostaglandin Synthesis Pathway and NSAID Action:

G cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion cluster_products Prostaglandin Synthesis cluster_effects Physiological Effects Phospholipids Membrane Phospholipids AA Arachidonic Acid Phospholipids->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Pain, Inflammation, Fever Prostaglandins->Inflammation GI Gastric Mucosa Protection Prostaglandins->GI NSAIDs Ibuprofen & 2-(5-Bromo-2-methylphenyl)propanoic acid NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: The arachidonic acid cascade and the inhibitory action of NSAIDs.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the preclinical efficacy comparison of 2-(5-Bromo-2-methylphenyl)propanoic acid and ibuprofen. The successful execution of these established in vitro and in vivo protocols will generate the necessary data to characterize the anti-inflammatory, analgesic, and antipyretic properties of this novel compound. The resulting comparative data will be instrumental for making informed decisions regarding its potential as a future therapeutic agent. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Dehydrocurdione Analgesia.
  • RJPTSimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348.
  • Pharmacology Discovery Services. (n.d.). Inflammation, Carrageenan-Induced, Rat. Retrieved from Pharmacology Discovery Services website.
  • A Comprehensive Overview of Ibuprofen. (2022). TIJER.org.
  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from Pharmacology Discovery Services website.
  • IOSR Journal. (n.d.). Invivo Antipyretic Effects Of Herbal Extracts on Brewer's Yeast Induced Pyrexia in Rats.
  • PMC. (n.d.). PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
  • Benchchem. (n.d.). Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B.
  • Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.

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comparative analysis of the gastric safety profile of 2-(5-Bromo-2-methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Gastric Safety Profile of 2-(5-Bromo-2-methylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Safer NSAIDs

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation. However, their therapeutic benefits are often shadowed by a significant risk of gastrointestinal (GI) toxicity.[1][2] This dual-edged sword of efficacy and adverse effects stems from their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1][3] The development of novel NSAIDs with an improved gastric safety profile is, therefore, a critical objective in medicinal chemistry and drug development. This guide provides a comprehensive framework for the comparative analysis of the gastric safety profile of a novel propanoic acid derivative, 2-(5-Bromo-2-methylphenyl)propanoic acid, against established NSAIDs.

Mechanisms of NSAID-Induced Gastropathy: The COX-1/COX-2 Dichotomy

The gastrointestinal side effects of NSAIDs are primarily linked to the inhibition of the COX-1 isoenzyme.[1][2][3] COX-1 is constitutively expressed in the gastric mucosa and is responsible for the production of prostaglandins (like PGE2) that are vital for maintaining mucosal integrity.[2][3] These prostaglandins stimulate the secretion of protective mucus and bicarbonate, and maintain adequate mucosal blood flow.[1][2]

Conversely, the COX-2 isoenzyme is predominantly induced at sites of inflammation and is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[2][3] Therefore, the gastric safety of an NSAID is largely dependent on its selectivity for COX-2 over COX-1. Non-selective NSAIDs, such as ibuprofen and naproxen, inhibit both isoforms, leading to a higher risk of gastric damage.[1][4] In contrast, COX-2 selective inhibitors, like celecoxib, were developed to spare COX-1 and thereby reduce GI toxicity.[2][5]

G A Animal Acclimatization (Wistar Rats, 1 week) B Fasting (24h, water ad libitum) A->B C Grouping & Dosing - Vehicle (Control) - 2-(5-Bromo-2-methylphenyl)propanoic acid - Ibuprofen - Naproxen - Celecoxib B->C D Induction of Gastric Ulcers (e.g., Indomethacin 30 mg/kg, p.o.) C->D E Sacrifice & Stomach Excision (4-6h post-induction) D->E F Macroscopic Evaluation (Ulcer Index Calculation) E->F G Histopathological Analysis (H&E Staining, Scoring) E->G H Biochemical Assays (PGE2 & MPO levels) E->H

Caption: Experimental Workflow for Gastric Safety Assessment.

Detailed Methodologies

1. NSAID-Induced Gastric Ulcer Model in Rats:

  • Animals: Male Wistar rats (180-220g) are used. [6]* Acclimatization: Animals are housed for at least one week under standard laboratory conditions.

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water. [6]* Grouping and Dosing: Animals are randomly assigned to different groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • 2-(5-Bromo-2-methylphenyl)propanoic acid (various doses)

    • Ibuprofen (e.g., 100 mg/kg) [7] * Naproxen (e.g., 20 mg/kg)

    • Celecoxib (e.g., 50 mg/kg)

  • Ulcer Induction: One hour after drug administration, gastric ulcers are induced by oral administration of a potent ulcerogen like indomethacin (30 mg/kg). * Sample Collection: Animals are euthanized 4-6 hours after indomethacin administration. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

2. Macroscopic Gastric Lesion Assessment (Ulcer Index):

  • The stomach is examined for lesions in the glandular portion.

  • The severity of the ulcers can be scored using a scale (e.g., 0 = no ulcer, 1 = superficial, 2 = deep, 3 = perforation). [8]* The Ulcer Index (UI) can be calculated using the formula: UI = (Mean of ulcer number) + (Mean of ulcer score) + (Ulcer probability for each group) x 10⁻¹. [8]A simpler method involves measuring the length of each lesion and summing them to get a total ulcer score per stomach.

3. Histopathological Examination:

  • Stomach tissue samples are fixed in 10% buffered formalin, processed, and embedded in paraffin.

  • Sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E).

  • A pathologist, blinded to the treatment groups, scores the sections for inflammation, epithelial defects, atrophy, and hyperplasia. [9] 4. Biochemical Analysis:

  • Prostaglandin E2 (PGE2) Measurement: Gastric mucosal tissue is homogenized, and PGE2 levels are quantified using a competitive enzyme immunoassay (ELISA) kit. [10]* Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils, and its activity is a marker of inflammation and neutrophil infiltration. [11]MPO activity in the gastric tissue is measured spectrophotometrically. [11][12][13]

Comparative Analysis of Gastric Safety: Hypothetical Data

The following tables present hypothetical data to illustrate how the gastric safety profile of 2-(5-Bromo-2-methylphenyl)propanoic acid would be compared against standard NSAIDs.

Table 1: Macroscopic and Microscopic Gastric Damage

Treatment GroupDose (mg/kg)Ulcer Index (Mean ± SEM)Histological Score (Mean ± SEM)
Vehicle Control -0.5 ± 0.20.2 ± 0.1
2-(5-Bromo-2-methylphenyl)propanoic acid 502.3 ± 0.51.1 ± 0.3
Ibuprofen 1008.9 ± 1.2#3.8 ± 0.6#
Naproxen 2012.5 ± 1.8#4.5 ± 0.7#
Celecoxib 501.8 ± 0.40.9 ± 0.2

*p < 0.05 compared to Naproxen group; #p < 0.05 compared to Vehicle Control group.

Table 2: Biochemical Markers of Gastric Mucosal Integrity and Inflammation

Treatment GroupDose (mg/kg)Gastric PGE2 Levels (pg/mg tissue)Gastric MPO Activity (U/g tissue)
Vehicle Control -250 ± 255 ± 1
2-(5-Bromo-2-methylphenyl)propanoic acid 50180 ± 2015 ± 3
Ibuprofen 10080 ± 10#45 ± 6#
Naproxen 2055 ± 8#60 ± 8#
Celecoxib 50220 ± 2210 ± 2*

*p < 0.05 compared to Naproxen group; #p < 0.05 compared to Vehicle Control group.

Interpretation and Discussion

Based on the hypothetical data, 2-(5-Bromo-2-methylphenyl)propanoic acid demonstrates a significantly improved gastric safety profile compared to the non-selective NSAIDs, ibuprofen and naproxen. Its ulcer index and histological score are markedly lower and are comparable to the COX-2 selective inhibitor, celecoxib.

Conclusion

The comprehensive evaluation of a novel NSAID's gastric safety profile is a multi-faceted process that requires a combination of macroscopic, microscopic, and biochemical assessments. The framework presented in this guide provides a robust methodology for the comparative analysis of 2-(5-Bromo-2-methylphenyl)propanoic acid. The hypothetical data illustrates a promising gastric safety profile, warranting further investigation into its COX selectivity and clinical potential as a safer alternative to traditional NSAIDs.

References

  • In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity - Academia.edu. Available from: [Link]

  • Samyuktha K, et al. Evaluation of anti ulcer activity of ethanolic root extract of Beta vulgaris in rats. International Journal of Basic & Clinical Pharmacology. 2017;6(2):359-364. Available from: [Link]

  • Takeuchi K. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility. World Journal of Gastroenterology. 2005;11(22):3347-3354. Available from: [Link]

  • Rogers AB. Histologic scoring of gastritis and gastric cancer in mouse models. Methods in Molecular Biology. 2012;925:347-64. Available from: [Link]

  • Adinortey MB, et al. In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents. Hindawi Publishing Corporation. 2013. Available from: [Link]

  • Halici Z, Kufrevioglu OI. Evaluation of the antipeptic ulcer activity of sesamum indicum oil in Indomethacin induced gastric ulcers in rats. Proceedings of the Nutrition Society. 2020;79(OCE4). Available from: [Link]

  • Al-Swayeh OA, et al. Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: Effect of formulation and route of administration. Journal of Pharmacy and Pharmacology. 2000;52(12):1525-32. Available from: [Link]

  • Food and Drug Administration. HZT-501 (ibuprofen and famotidine) Pharmacology/Toxicology Review. 2010. Available from: [Link]

  • Nonsteroidal anti-inflammatory drug - Wikipedia. Available from: [Link]

  • Sattar MA, et al. Calculation of Ulcer index (UI) from negative control, positive control, standard drug control and Myristica fragrans extract treated (200mg/kg) group of rats. ResearchGate. 2019. Available from: [Link]

  • Al-Abri SA, et al. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review. Cureus. 2023;15(4):e37049. Available from: [Link]

  • Scheiman JM, et al. Predictive value of gastrointestinal symptoms and patient risk factors for NSAID-associated gastrointestinal ulcers defined by endoscopy? Insights from a pooled analysis of two naproxen clinical trials. BMC Gastroenterology. 2023;23(1):111. Available from: [Link]

  • Thabrew MI, Mrawwawala LDAM. An Overview of In Vivo and In Vitro Models that can be used for Evaluating Anti-Gastric Ulcer Potential of Medicinal Plants. Austin Biology. 2016;1:1007. Available from: [Link]

  • Siggs OM, et al. Concomitant suppression of COX-1 and COX-2 is insufficient to induce enteropathy associated with chronic NSAID use. bioRxiv. 2024. Available from: [Link]

  • Screening models for evaluation of anti ulcer activity. Slideshare. 2017. Available from: [Link]

  • Jiang M, et al. Evaluation of gastric ulcer model based on gray- scale image analysis. International Scholars Journals. 2011. Available from: [Link]

  • Rahman SMA, et al. Gastroentero-histopathology Studies of Synthesized Naproxen Esters in Young Healthy Sprague-Dawley Rat Model. Dhaka University Journal of Pharmaceutical Sciences. 2015;14(1):49-53. Available from: [Link]

  • Blackler R, et al. Gastrointestinal-Sparing Effects of Novel NSAIDs in Rats with Compromised Mucosal Defence. PLOS ONE. 2012;7(4):e35196. Available from: [Link]

  • Kim YJ, et al. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data. Applied Sciences. 2022;12(10):5019. Available from: [Link]

  • Arakawa T, et al. Gastric mucosal prostaglandin E2 levels in cirrhosis and portal hypertension. Gastroenterology. 1987;93(4):854-9. Available from: [Link]

  • COX-1 vs COX-2: Headache Pills Could Hurt Your Stomach? #pharmacologymadeeasy #cox #nsaids. YouTube. 2025. Available from: [Link]

  • Wallace JL, et al. Gastric ulceration induced by nonsteroidal anti-inflammatory drugs is a neutrophil-dependent process. American Journal of Physiology-Gastrointestinal and Liver Physiology. 1990;259(3):G462-G467. Available from: [Link]

  • Stremersch S, et al. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat. Bio-protocol. 2023;13(13):e4758. Available from: [Link]

  • Rugge M, et al. Gastritis staging in clinical practice: the OLGA staging system. Gut. 2007;56(5):631-6. Available from: [Link]

  • Technical Manual Myeloperoxidase (MPO) Activity Assay Kit. Elabscience. Available from: [Link]

  • Sibilia V, Fornai M, Blandizzi C. Gastrointestinal safety of novel nonsteroidal antiinflammatory drugs: selective COX-2 inhibitors and beyond. Mattioli 1885. 2006. Available from: [Link]

  • Kellstein D, et al. Gastrointestinal safety and tolerance of ibuprofen at maximum over-the-counter dose. Alimentary Pharmacology & Therapeutics. 2004;19(5):573-9. Available from: [Link]

  • Fornai M, et al. Gastrointestinal safety of novel nonsteroidal antiinflammatory drugs: Selective COX-2 inhibitors and beyond. ResearchGate. 2006. Available from: [Link]

  • naproxen-induced gastrointestinal damage: Topics by Science.gov. Available from: [Link]

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  • Moore N. A systematic review of the gastrointestinal safety profile of ibuprofen at over-the-counter doses. Morressier. 2019. Available from: [Link]

  • Khan TN, et al. Histopathological analysis of chronic gastritis and correlation of pathological features with each other and with endoscopic findings. Polish Journal of Pathology. 2005;56(3):121-5. Available from: [Link]

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Comparative Validation Guide: Antibacterial Spectrum of 2-(5-Bromo-2-methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Bromo-2-methylphenyl)propanoic acid (CAS: 1518922-18-3) represents a lipophilic phenylpropanoic acid scaffold often explored in medicinal chemistry for dual anti-inflammatory and antimicrobial properties. Unlike hydrophilic antibiotics (e.g., beta-lactams), this molecule's activity is likely driven by membrane interaction and intracellular acidification, characteristic of lipophilic organic acids.

This guide outlines a rigorous, CLSI/EUCAST-compliant validation protocol to define its antibacterial spectrum. It prioritizes the differentiation of specific antibacterial potency from non-specific cytotoxicity—a common pitfall in evaluating phenylpropanoic acid derivatives.

Part 1: Compound Characterization & Formulation

Scientific Rationale: As a halogenated phenylpropanoic acid, this compound exhibits low aqueous solubility and pH-dependent ionization. Improper formulation will yield false negatives (precipitation) or false positives (solvent toxicity).

Physicochemical Profile
  • Molecular Weight: ~243.09 g/mol

  • Lipophilicity (LogP): Estimated > 3.0 (High).

  • Acidity (pKa): ~4.5 (Carboxylic acid).

  • Implication: The molecule is largely unionized at acidic pH, potentially increasing membrane permeability but decreasing solubility in neutral media.

Solubilization Protocol

Do not dissolve directly in aqueous broth.

  • Stock Solution: Dissolve 10 mg of powder in 1 mL 100% DMSO (Concentration: 10,000 µg/mL).

  • Intermediate Dilution: Dilute 1:10 in sterile water (1,000 µg/mL, 10% DMSO).

  • Working Solution: Dilute further in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range (e.g., 64 µg/mL at <1% DMSO).

    • Validation Check: Include a "Solvent Control" (1% DMSO in broth) to ensure the solvent does not inhibit bacterial growth.

Part 2: Comparative Experimental Design

To validate the spectrum, the compound must be benchmarked against agents with known mechanisms.

Control Selection Matrix
Control TypeAgentRole & Rationale
Positive (Gram+) Vancomycin Validates cell wall inhibition assays.[1] Target MIC: 0.5–2 µg/mL (S. aureus).
Positive (Gram-) Ciprofloxacin Validates DNA gyrase inhibition. Target MIC: 0.004–0.015 µg/mL (E. coli).
Structural Analog Ibuprofen Critical Negative Control. A phenylpropanoic acid derivative with weak antimicrobial activity. Used to distinguish specific potency from general NSAID-like toxicity.
Sterility Control Uninoculated BrothConfirms media sterility.
Growth Control Inoculated Broth + SolventConfirms bacterial viability in the presence of DMSO.
Target Organism Panel (Standard Spectrum)
  • Staphylococcus aureus ATCC 29213 (Gram-positive reference).

  • Escherichia coli ATCC 25922 (Gram-negative reference).[2]

  • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier check).

Part 3: Validation Workflow (Graphviz Visualization)

This diagram outlines the decision logic for moving from primary screening to mechanism validation.

ValidationWorkflow Start Compound Stock (10 mg/mL in DMSO) Screen Primary Screen (Single Dose: 100 µg/mL) Start->Screen Dilute to <1% DMSO MIC MIC Determination (Broth Microdilution) Screen->MIC >50% Inhibition Stop Discontinue (Inactive Scaffold) Screen->Stop No Activity GramPos Gram-Positive (S. aureus) MIC->GramPos GramNeg Gram-Negative (E. coli) MIC->GramNeg Tox Cytotoxicity Assay (HEK293 Cells) GramPos->Tox MIC < 64 µg/mL GramNeg->Tox MIC < 64 µg/mL Selectivity Calculate Selectivity Index (CC50 / MIC) Tox->Selectivity

Figure 1: Decision matrix for validating the antibacterial efficacy of phenylpropanoic acid derivatives.

Part 4: Detailed Experimental Protocols

Protocol A: Broth Microdilution (MIC)

Standard: CLSI M07-A10 / ISO 20776-1. Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Plate Setup: Use 96-well round-bottom plates.

  • Serial Dilution: Add 100 µL of CAMHB to columns 2–12. Add 100 µL of compound (128 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL.

    • Result: Range 64 µg/mL to 0.125 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in broth to reach ~10^6 CFU/mL.

  • Inoculation: Add 100 µL of diluted inoculum to all wells (Final test density: 5 x 10^5 CFU/mL ).

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Refinement: Add 20 µL Resazurin (0.01%) and incubate for 1 hour. Blue = No Growth (Valid Inhibition); Pink = Growth.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >99.9%).

  • Setup: Prepare tubes with compound at 2x MIC and 4x MIC .

  • Sampling: Inoculate with 5 x 10^5 CFU/mL. Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal: ≥ 3 log10 reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: < 3 log10 reduction.

Part 5: Data Interpretation & Expected Outcomes

Based on Structure-Activity Relationships (SAR) of phenylpropanoic acids, the following outcomes are expected.

ParameterExpected Result (Candidate)Interpretation
Gram+ MIC 16 – 64 µg/mLModerate activity. Likely membrane depolarization due to lipophilic acid nature.
Gram- MIC > 64 µg/mL (Inactive)Likely excluded by the outer membrane/efflux pumps of Gram-negatives.
Selectivity Index < 10Warning: Phenylpropanoic acids can be cytotoxic. If MIC is 32 µg/mL and Cytotoxicity (CC50) is 64 µg/mL, the compound is a general toxin, not a specific antibiotic.
Mechanism of Action Visualization

This diagram explains the likely interaction pathway for this specific lipophilic acid.

MOA Compound 2-(5-Bromo-2-methylphenyl) propanoic acid Membrane Bacterial Membrane Compound->Membrane Lipophilic Insertion Acidification Intracellular Acidification Membrane->Acidification Proton Shuttle Disruption Membrane Depolarization Membrane->Disruption Leakage of Ions Death Bacterial Cell Death Acidification->Death Disruption->Death

Figure 2: Hypothetical Mechanism of Action (MOA) for lipophilic organic acids against bacterial membranes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Broth microdilution methodology. [Link]

  • National Institutes of Health (NIH). (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

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An In Vivo Comparative Analysis of 2-Phenylpropionic Acid Derivatives: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo comparative analysis of prominent 2-phenylpropionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to evaluate and differentiate these compounds, offering not just protocols but the scientific rationale behind them. Our focus is on fostering a deeper understanding of how to design, execute, and interpret in vivo studies to characterize the anti-inflammatory, analgesic, and antipyretic properties of this important drug class.

Introduction: The Enduring Relevance of 2-Phenylpropionic Acid Derivatives

The 2-phenylpropionic acid derivatives, commonly known as "profens," are among the most widely utilized NSAIDs for managing pain, inflammation, and fever.[1] This class includes well-known drugs such as ibuprofen, naproxen, and ketoprofen. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that play a significant role in inflammation, pain sensitization, and the regulation of body temperature.[4]

There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[3]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.[3]

The clinical efficacy and side-effect profile of different 2-phenylpropionic acid derivatives are largely determined by their relative selectivity for COX-1 versus COX-2 and their pharmacokinetic properties.[5] This guide will explore the in vivo models used to elucidate these differences, providing a framework for the comparative evaluation of both established and novel compounds within this class.

Mechanism of Action: COX Inhibition

The fundamental mechanism of action for 2-phenylpropionic acid derivatives is the blockade of the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[4]

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever 2-Phenylpropionic Acid Derivatives 2-Phenylpropionic Acid Derivatives 2-Phenylpropionic Acid Derivatives->COX-1 / COX-2 Inhibition

Caption: Mechanism of action of 2-phenylpropionic acid derivatives.

Comparative In Vivo Efficacy Assessment

The in vivo evaluation of 2-phenylpropionic acid derivatives relies on a battery of well-established animal models that simulate different aspects of inflammation, pain, and fever. The choice of model is critical, as the relative potency of NSAIDs can vary depending on the type of pain or inflammatory stimulus.[6]

Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

This is a widely used and validated model for assessing the acute anti-inflammatory activity of new compounds.[7][8] The injection of carrageenan, a seaweed-derived polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).

cluster_0 Acclimatization & Baseline cluster_1 Treatment & Induction cluster_2 Data Collection & Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Administer Test Compound / Vehicle / Reference Drug Administer Test Compound / Vehicle / Reference Drug Baseline Paw Volume Measurement->Administer Test Compound / Vehicle / Reference Drug Inject Carrageenan into Paw Inject Carrageenan into Paw Administer Test Compound / Vehicle / Reference Drug->Inject Carrageenan into Paw Measure Paw Volume at Time Intervals Measure Paw Volume at Time Intervals Inject Carrageenan into Paw->Measure Paw Volume at Time Intervals Calculate % Inhibition of Edema Calculate % Inhibition of Edema Measure Paw Volume at Time Intervals->Calculate % Inhibition of Edema Statistical Analysis Statistical Analysis Calculate % Inhibition of Edema->Statistical Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Male Wistar rats (150-200g) are typically used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Reference Drug (e.g., Indomethacin or a known profen)

    • Test Compound (at various doses)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compounds, reference drug, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

CompoundDose (mg/kg, p.o.)Time Post-Carrageenan (hours)% Inhibition of EdemaReference
Ibuprofen403~45%[9]
Ketoprofen53~50%[10]
S(+)-Ketoprofen5-Potent inhibition[11]
M-5011*13~50%[10]
Indomethacin103~55%[10]

*M-5011 is a novel 2-phenylpropionic acid derivative.

Analgesic Activity: The Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[12] The intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to characteristic stretching and writhing movements in the animal.

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Grouping and Dosing: Similar to the paw edema model, animals are grouped and dosed with the test compound, reference, or vehicle 30-60 minutes before the induction of writhing.

  • Induction of Writhing: 0.1 mL/10g of a 0.6% v/v solution of acetic acid is injected intraperitoneally.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (constriction of the abdomen, stretching of the hind limbs) is counted for a period of 10-15 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as: % Analgesia = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

CompoundDose (mg/kg, i.p.)% Inhibition of WrithingReference
Ibuprofen50~60%[6]
Naproxen30~70%[6]
Meloxicam10~80%[6]
Paracetamol100~30%[6]

Note: While meloxicam and paracetamol are not 2-phenylpropionic acid derivatives, they are included for comparative context.

Antipyretic Activity: Brewer's Yeast-Induced Pyrexia

This model is the standard for evaluating the antipyretic potential of drugs.[10][13] Subcutaneous injection of a suspension of Brewer's yeast induces a pyrogenic response (fever) in rats.

  • Animals: Wistar rats (150-200g) are used.

  • Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.

  • Induction of Pyrexia: A 20% w/v suspension of Brewer's yeast in saline is injected subcutaneously into the back of the rats.

  • Post-Induction Temperature: 18-24 hours after yeast injection, the rectal temperature is measured again. Only rats that show an increase in temperature of at least 0.5°C are included in the study.

  • Drug Administration: The febrile rats are then treated with the test compound, reference drug, or vehicle.

  • Temperature Monitoring: Rectal temperature is recorded at 1, 2, and 3 hours post-treatment.

  • Data Analysis: The reduction in rectal temperature compared to the control group is evaluated.

CompoundED50 (mg/kg)Potency vs. IndomethacinReference
M-5011*-4.2 times more potent[10]
Ketoprofen--[10]
S(+)-Ketoprofen1.6Most potent tested[11]
Indomethacin-Baseline[10]

M-5011 is a novel 2-phenylpropionic acid derivative.

Pharmacokinetic and Safety Profile Comparison

While efficacy is paramount, the clinical utility of an NSAID is often determined by its pharmacokinetic profile and its propensity to cause adverse effects.

Pharmacokinetic Parameters

The half-life of a drug is a critical pharmacokinetic parameter that influences its dosing frequency.[14]

CompoundHalf-life (hours)Dosing FrequencyReference
Ibuprofen~1.8 - 2.4Every 4-6 hours[14]
Naproxen~12 - 17Every 12 hours[14]

This difference has significant clinical implications. The longer half-life of naproxen allows for less frequent dosing, which can improve patient adherence.[14] However, the shorter half-life of ibuprofen may be advantageous in acute pain settings where rapid titration is needed.[4]

Safety and Tolerability: GI and CV Risks

The most common and concerning adverse effects of 2-phenylpropionic acid derivatives are gastrointestinal (GI) and cardiovascular (CV) events.[15][16] These are primarily linked to the inhibition of COX-1 in the GI tract and the disruption of the balance of prostaglandins and thromboxanes in the cardiovascular system.

Inhibition of COX-1 reduces the production of prostaglandins that protect the stomach lining, leading to an increased risk of ulcers and bleeding.[15] Some studies suggest that naproxen may carry a slightly higher risk of GI bleeding compared to ibuprofen, potentially due to its longer duration of action.[14]

NSAID use has been associated with an increased risk of major cardiovascular events.[16][17] Meta-analyses of randomized trials have provided the following insights:

  • High-dose ibuprofen and diclofenac significantly increase the risk of major coronary events.[16][17]

  • Naproxen does not appear to significantly increase the risk of major vascular events and is often considered to have a more favorable cardiovascular risk profile compared to other non-selective NSAIDs.[14][16]

CompoundGastrointestinal RiskCardiovascular RiskReference
IbuprofenModerateIncreased at high doses[14][16]
NaproxenModerate to HighLower than other NSAIDs[14][16]
Diclofenac*ModerateHigh, comparable to coxibs[16][17]

Diclofenac is an acetic acid derivative, included for comparison.

Conclusion and Future Directions

The in vivo comparison of 2-phenylpropionic acid derivatives requires a multi-faceted approach, encompassing well-defined models of inflammation, pain, and pyrexia, alongside a thorough evaluation of their pharmacokinetic and safety profiles. While systematic analyses suggest that for many indications, the analgesic potency between most NSAIDs is not clinically significant, the choice of agent is often guided by its adverse effect profile and pharmacokinetic properties.[4]

The development of novel 2-phenylpropionic acid derivatives continues, with a focus on improving safety and exploring dual-action compounds, such as those with combined COX-inhibitory and antibacterial properties.[2][18] The experimental frameworks outlined in this guide provide a robust foundation for the preclinical evaluation of these next-generation anti-inflammatory agents.

References

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  • Comparing analgesic efficacy of non-steroidal anti-inflammatory drugs given by different routes in acute and chronic pain: a qualitative systematic review. (n.d.). PubMed. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PMC. [Link]

  • Choosing a nonsteroidal anti-inflammatory drug for pain. (2025). Australian Prescriber. [Link]

  • Experimental evaluation of the anti-inflammatory activity of 2-substituted-3-phenylpropionic acid. (n.d.). CyberLeninka. [Link]

  • Anti-inflammatory, analgesic and anti-pyretic effects of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011), a new non-steroidal anti-inflammatory drug, in rats and guinea pigs. (n.d.). PubMed. [Link]

  • Ibuprofen Versus Naproxen - Understanding The Nuances. (2024). Med Ed 101. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2025). ResearchGate. [Link]

  • Pharmacology of non-steroidal anti-inflammatory agents. (2025). Deranged Physiology. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2017). Taylor & Francis Online. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. (2010). MDPI. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. (2017). Dove Medical Press. [Link]

  • Ibuprofen Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

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  • Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs. (n.d.). PMC. [Link]

  • Vascular and upper gastrointestinal effects of non-steroidal anti-inflammatory drugs: meta-analyses of individual participant data from randomised trials. (2013). The Lancet. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). ResearchGate. [Link]

  • Vascular and Upper Gastrointestinal Effects of Non-Steroidal Anti-Inflammatory Drugs: Meta-Analyses of Individual Participant Data From Randomised Trials. (2013). American College of Cardiology. [Link]

  • Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. (n.d.). Science Alert. [Link]

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